6-Chloro-3-nitropicolinamide
Description
Properties
IUPAC Name |
6-chloro-3-nitropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O3/c7-4-2-1-3(10(12)13)5(9-4)6(8)11/h1-2H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUHUTYSEVDKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441397 | |
| Record name | 6-Chloro-3-nitropicolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171178-21-5 | |
| Record name | 6-Chloro-3-nitropicolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Chloro-3-nitropicolinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a feasible synthetic pathway for 6-Chloro-3-nitropicolinamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing from the commercially available 6-chloropicolinic acid. This document provides detailed experimental protocols, quantitative data extrapolated from analogous reactions, and a visual representation of the synthesis pathway and experimental workflow.
Overview of the Synthetic Pathway
The synthesis of this compound is proposed to proceed via two sequential reactions:
-
Amidation of 6-Chloropicolinic Acid: The initial step involves the conversion of the carboxylic acid functionality of 6-chloropicolinic acid into a primary amide, yielding 6-chloropicolinamide. This transformation is typically achieved by first activating the carboxylic acid, for instance, by forming an acyl chloride, followed by reaction with an ammonia source.
-
Electrophilic Nitration of 6-Chloropicolinamide: The subsequent step is the regioselective nitration of the pyridine ring of 6-chloropicolinamide. The electron-withdrawing nature of the chloro and carboxamide substituents directs the incoming nitro group to the 3-position of the pyridine ring, affording the target molecule, this compound.
Experimental Protocols
Step 1: Synthesis of 6-Chloropicolinamide from 6-Chloropicolinic Acid
This protocol describes a general method for the amidation of a carboxylic acid via an acyl chloride intermediate.
Materials:
-
6-Chloropicolinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonium hydroxide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Acyl Chloride Formation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-chloropicolinic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of anhydrous DMF (1-2 drops). Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Amidation: In a separate flask, cool the ammonia solution to 0 °C. Slowly add the freshly prepared 6-chloropicolinoyl chloride solution to the cooled ammonia solution with vigorous stirring. Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification: Quench the reaction by adding water. If DCM was used as the solvent, separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 6-chloropicolinamide. The crude product can be further purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
This protocol details the electrophilic nitration of 6-chloropicolinamide using a standard mixed acid method.
Materials:
-
6-Chloropicolinamide
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Concentrated nitric acid (HNO₃, 70%)
-
Ice
-
Distilled water
-
Sodium bicarbonate (NaHCO₃) or other suitable base for neutralization
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring. Maintain the temperature below 10 °C.
-
Nitration Reaction: To a separate round-bottom flask, add 6-chloropicolinamide and cool the flask in an ice bath. Slowly add the pre-cooled nitrating mixture dropwise to the 6-chloropicolinamide, ensuring the reaction temperature is maintained between 0 and 5 °C. After the addition is complete, continue stirring at this temperature for 30 minutes, then allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with stirring. The solid product should precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral. The crude this compound can be dried and further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Data Presentation
The following tables summarize typical quantitative data for the synthesis of this compound. The data for the amidation step is based on general procedures for similar carboxylic acids, and the nitration data is based on protocols for structurally related pyridine derivatives. Actual results may vary depending on the specific reaction conditions and scale.
Table 1: Quantitative Data for the Synthesis of 6-Chloropicolinamide
| Parameter | Value | Reference |
| Reactants | ||
| 6-Chloropicolinic acid | 1.0 eq | General Protocol |
| Thionyl chloride | 1.5 eq | [1] |
| Ammonia | Excess | [1] |
| Reaction Conditions | ||
| Solvent | Anhydrous DCM | [1] |
| Temperature (Acyl Chloride Formation) | 0 °C to RT | [1] |
| Temperature (Amidation) | 0 °C to RT | [1] |
| Reaction Time | 2 - 5 hours | [2] |
| Yield | ||
| Expected Yield | 70 - 90% | Inferred from similar reactions |
Table 2: Quantitative Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Reactants | ||
| 6-Chloropicolinamide | 1.0 eq | General Protocol |
| Concentrated H₂SO₄ | 4 - 5 volumes | [3] |
| Concentrated HNO₃ | 1.1 - 1.5 eq | [3] |
| Reaction Conditions | ||
| Temperature | 0 - 5 °C | [3] |
| Reaction Time | 1.5 - 3 hours | [4] |
| Yield | ||
| Expected Yield | 60 - 85% | Inferred from similar reactions[4][5] |
Visualization of Synthesis and Workflow
The following diagrams illustrate the overall synthesis pathway and the experimental workflow for the preparation of this compound.
Caption: Overall synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
In-Depth Technical Guide to 6-Chloro-3-nitropicolinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Chloro-3-nitropicolinamide, a key intermediate in medicinal chemistry and drug discovery. The document details its molecular structure, physicochemical parameters, and available spectral data. A detailed experimental protocol for its synthesis and purification is provided. Furthermore, this guide explores the potential biological activities of related picolinamide derivatives, offering insights into possible avenues for future research and drug development applications.
Chemical Properties and Data
This compound is a substituted pyridine derivative with the chemical formula C₆H₄ClN₃O₃. Its chemical structure features a pyridine ring substituted with a chlorine atom, a nitro group, and a carboxamide group, making it a versatile scaffold for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 6-chloro-3-nitropyridine-2-carboxamide | [1] |
| CAS Number | 171178-21-5 | [2][3] |
| Molecular Formula | C₆H₄ClN₃O₃ | [2][3] |
| Molecular Weight | 201.57 g/mol | [3] |
| Appearance | White to off-white solid (predicted) | N/A |
| Boiling Point | 323.6 ± 42.0 °C (Predicted) | N/A |
| Density | 1.610 ± 0.06 g/cm³ (Predicted) | N/A |
| pKa | 13.58 ± 0.50 (Predicted) | N/A |
| Canonical SMILES | C1=CC(=NC(=C1--INVALID-LINK--[O-])C(=O)N)Cl | [2] |
| InChI | InChI=1S/C6H4ClN3O3/c7-4-2-1-3(10(12)13)5(9-4)6(8)11/h1-2H,(H2,8,11) | [2] |
| InChIKey | SZUHUTYSEVDKJJ-UHFFFAOYSA-N | [2] |
Note: Some physical properties are predicted and have not been experimentally verified in the available literature.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the hydrolysis of the corresponding nitrile precursor.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Methodology:
-
Reaction Setup: In a suitable reaction vessel, a mixture of 6-chloro-3-nitropicolinonitrile (1 equivalent), tin(II) chloride dihydrate (4 equivalents), and ethanol is prepared.
-
Reaction Conditions: The mixture is heated to 85°C and stirred for 3 hours.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the ethanol. The residue is then diluted with water. The pH of the aqueous solution is carefully adjusted to 8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The aqueous mixture is extracted multiple times with ethyl acetate.
-
Purification: The organic layers are combined and dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield this compound.
Analytical Characterization
Potential Biological Activity and Therapeutic Relevance
While no specific biological activities have been reported for this compound itself, the picolinamide scaffold is a well-established pharmacophore in drug discovery. Various derivatives have been investigated for a range of therapeutic applications.
Anticancer Potential
Several studies have explored the anticancer properties of picolinamide derivatives. For instance, novel N-methyl-picolinamide-4-thiol derivatives have been synthesized and evaluated for their antitumor activities, with some compounds showing potent and broad-spectrum anti-proliferative effects on human cancer cell lines.[6] One promising compound from this class was found to selectively inhibit Aurora-B kinase, a key regulator of mitosis that is often overexpressed in tumors.[6] Additionally, a series of 4-(4-aminophenoxy)picolinamide derivatives have been designed and synthesized as potential antitumor agents, with some exhibiting stronger inhibitory activities against cancer cell lines than the approved drug cabozantinib.[8] These studies suggest that the picolinamide core can be a valuable starting point for the development of novel anticancer agents.
Logical Relationship of Picolinamide Derivatives in Cancer Research
Caption: Picolinamide derivatives in anticancer drug discovery.
Enzyme Inhibition
Picolinamide derivatives have also been investigated as inhibitors of various enzymes. A series of 6-substituted picolinamides were synthesized and found to be potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.[9] The optimization of a lead compound from this series resulted in a metabolically stable molecule that showed efficacy in a mouse model of diabetes.[9]
Safety and Handling
Based on available supplier information, this compound is associated with the hazard statement H302 (Harmful if swallowed).[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, lab coat, and safety glasses. It is recommended to handle the compound in a well-ventilated area or a fume hood. For storage, it should be kept in a dark place under an inert atmosphere at 2-8°C.[2]
Conclusion
This compound is a valuable chemical intermediate with significant potential for the development of novel therapeutic agents. While experimental data on its physicochemical properties and biological activities are limited, the established importance of the picolinamide scaffold in medicinal chemistry, particularly in the fields of oncology and metabolic diseases, underscores the potential utility of this compound. Further research is warranted to fully characterize this compound and to explore its potential applications in drug discovery and development. This technical guide serves as a foundational resource for researchers embarking on studies involving this promising molecule.
References
- 1. 6-Chloronicotinamide | C6H5ClN2O | CID 80456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound,171178-21-5-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 3. This compound [acrospharma.co.kr]
- 4. 171178-21-5|this compound|BLD Pharm [bldpharm.com]
- 5. 93683-65-9|6-Chloro-3-nitropicolinonitrile|BLD Pharm [bldpharm.com]
- 6. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 2-Picolylamide-Based Diselenides with Non-Bonded Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 6-Chloro-3-nitropicolinamide (CAS: 171178-21-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Chloro-3-nitropicolinamide, a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and analytical characterization. While specific biological activity and mechanistic studies on this particular compound are limited in publicly accessible literature, this guide lays the foundational chemical information necessary for researchers initiating further investigation.
Chemical and Physical Properties
This compound is a chlorinated nitropyridine derivative. The presence of the chloro, nitro, and amide functional groups on the pyridine ring suggests its potential as a versatile intermediate for the synthesis of more complex molecules.[1][2] The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the pyridine core.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 171178-21-5 | [3][4] |
| Molecular Formula | C₆H₄ClN₃O₃ | [4] |
| Molecular Weight | 201.57 g/mol | [4] |
| Predicted Boiling Point | 323.6±42.0 °C | Acros Pharmatech |
| Predicted Density | 1.610±0.06 g/cm³ | Acros Pharmatech |
| Predicted pKa | 13.58±0.50 | Acros Pharmatech |
| Purity (Typical) | ≥95% | [4] |
Note: Predicted values are computationally derived and have not been experimentally verified in the available literature.
Synthesis
A known synthetic route to this compound involves the hydrolysis of the corresponding nitrile precursor, 6-chloro-3-nitropicolinonitrile.
Experimental Protocol: Synthesis of this compound[5]
Materials:
-
6-chloro-3-nitropyridinecarbonitrile (12 g, 65.4 mmol)
-
Tin(II) chloride dihydrate (59 g, 262 mmol)
-
Ethanol (144 mL)
-
Water
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 6-chloro-3-nitropyridinecarbonitrile and tin(II) chloride dihydrate in ethanol is heated to 85°C.
-
The reaction is maintained at this temperature for 3 hours.
-
Upon completion, the reaction solution is concentrated under reduced pressure.
-
The residue is diluted with water.
-
Saturated aqueous sodium bicarbonate is slowly added to adjust the pH to 8.
-
The mixture is extracted several times with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate.
-
The organic layer is concentrated under reduced pressure to yield this compound.
Diagram 1: Synthesis Workflow of this compound
Caption: Synthetic pathway from the nitrile precursor to the final amide product.
Analytical Data
Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. However, chemical suppliers indicate that analytical data such as NMR, HPLC, and LC-MS are available upon request.[5] For researchers, it is standard practice to perform full characterization to confirm the identity and purity of the synthesized compound.
Table 2: Expected Analytical Characterization
| Technique | Purpose |
| ¹H NMR | Elucidation of the proton environment of the molecule. |
| ¹³C NMR | Determination of the carbon skeleton. |
| FT-IR | Identification of functional groups (e.g., C=O, N-H, NO₂, C-Cl). |
| Mass Spectrometry | Confirmation of molecular weight and fragmentation pattern. |
| HPLC/UPLC | Assessment of purity. |
| Melting Point | Determination of a key physical property and indicator of purity. |
| Solubility | Characterization of solubility in various solvents for experimental design. |
Potential Biological Activity and Research Directions
While no specific biological activities for this compound have been reported, the structural motifs present in the molecule are found in compounds with a wide range of biological functions.
-
Picolinamide Derivatives: This class of compounds has been investigated for various therapeutic applications, including as inhibitors of enzymes.
-
Nitropyridine Derivatives: The nitropyridine scaffold is a key component in a number of biologically active molecules.
-
Chlorinated Heterocycles: The incorporation of chlorine atoms into heterocyclic rings is a common strategy in drug design to modulate physicochemical properties and biological activity.
Given these general observations, this compound could serve as a starting point or intermediate for the development of novel therapeutic agents. Further research could explore its potential in areas such as:
-
Antimicrobial Activity: Many heterocyclic compounds containing nitrogen and halogen atoms exhibit antimicrobial properties.
-
Enzyme Inhibition: The molecule could be screened against various enzyme targets relevant to human diseases.
-
Oncology: Substituted pyridines are a common feature in many small-molecule kinase inhibitors used in cancer therapy.
Diagram 2: Logical Workflow for Investigating Biological Potential
References
Unraveling the Enigmatic Mechanism of 6-Chloro-3-nitropicolinamide: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive exploration into the potential mechanism of action of 6-Chloro-3-nitropicolinamide, a compound of interest within the broader class of picolinamide derivatives. While direct research on this specific molecule is limited, this document synthesizes current knowledge from structurally related compounds to infer its likely biological activities, cellular targets, and signaling pathways. This guide is intended for researchers, scientists, and professionals in drug development who are investigating novel therapeutic agents.
Executive Summary
This compound belongs to the picolinamide class of compounds, which are derivatives of picolinic acid. This structural family has demonstrated a wide array of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. The presence of a nitro group and a chloro substitution on the pyridine ring suggests a potential for unique interactions with biological targets. Drawing parallels from related nitropicolinamides and pyridine carboxamide derivatives, this guide postulates that this compound may exert its effects through mechanisms such as enzyme inhibition, induction of cellular stress pathways, and modulation of inflammatory responses.
The Landscape of Picolinamide Derivatives in Therapeutics
Picolinamide and its derivatives serve as a versatile scaffold in medicinal chemistry due to their ability to act as bidentate ligands and participate in various biological interactions.[1] This versatility has led to the development of numerous compounds with therapeutic potential across different disease areas.
Anticancer Activity
Several picolinamide derivatives have been investigated as anticancer agents. Their mechanisms often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Furthermore, rhodium(III)-picolinamide complexes have been shown to induce apoptosis and autophagy in cancer cells, suggesting a multi-faceted approach to inhibiting tumor growth.[2][3][4]
Antimicrobial Properties
Nitropicolinic acids and their amides have been identified as having potent antituberculosis activity.[5] The nitro group is often crucial for the antimicrobial effect, suggesting a potential mechanism involving bioreductive activation within the target pathogen.
Enzyme Inhibition
The picolinamide structure is a common feature in various enzyme inhibitors. For instance, derivatives have been developed as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and the protein tyrosine phosphatase SHP2.[1][6][7] This suggests that this compound could potentially target a range of enzymes depending on its specific conformation and electronic properties.
Postulated Mechanism of Action of this compound
Based on the activities of structurally analogous compounds, the mechanism of action of this compound can be hypothesized to involve one or more of the following pathways.
Inhibition of Cellular Kinases
Many pyridine carboxamide derivatives function as kinase inhibitors. It is plausible that this compound could target protein kinases involved in cell signaling pathways critical for cell growth and proliferation.
Diagram: Postulated Kinase Inhibition Pathway
Caption: Potential mechanism of this compound via kinase inhibition.
Induction of Oxidative Stress and Apoptosis
The nitroaromatic structure of this compound could be susceptible to enzymatic reduction, leading to the formation of reactive oxygen species (ROS). An increase in intracellular ROS can trigger cellular stress pathways, leading to programmed cell death (apoptosis).
Diagram: Hypothesized Apoptosis Induction Workflow
Caption: Postulated workflow for apoptosis induction by this compound.
Quantitative Data from Related Picolinamide Derivatives
While specific quantitative data for this compound is not publicly available, the following tables summarize data from related compounds to provide a comparative context for potential potency.
Table 1: Inhibitory Activity of Picolinamide Derivatives against various Enzymes
| Compound Class | Target Enzyme | IC50 (nM) | Reference |
| 6-Substituted Picolinamides | 11β-HSD1 | 11 - 130 | [1] |
| Pyridine Carboxamides | SHP2 | 0.13 | [7] |
| Picolinamide Hybrids | VEGFR-2 | < 100 | [1] |
Table 2: Antimicrobial Activity of Nitropicolinamide Analogs
| Compound Class | Target Organism | MIC90 (µM) | Reference |
| 6-Nitropicolinamide Derivative | M. tuberculosis | 1.4 | [5] |
| 5-Nitropicolinic Acid | M. tuberculosis | 11 | [5] |
Experimental Protocols for Elucidating the Mechanism of Action
To definitively determine the mechanism of action of this compound, a series of key experiments would be required.
Kinase Inhibition Assay
Objective: To identify specific protein kinases inhibited by the compound.
Methodology:
-
A panel of recombinant human kinases would be screened using a radiometric or fluorescence-based assay format.
-
The compound would be incubated with each kinase, a suitable substrate, and ATP (radiolabeled or with a reporter system).
-
The level of substrate phosphorylation would be measured to determine the inhibitory activity of the compound.
-
IC50 values would be calculated for any kinases showing significant inhibition.
Diagram: Kinase Inhibition Assay Workflow
Caption: A streamlined workflow for identifying kinase targets.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement within a cellular context.
Methodology:
-
Intact cells would be treated with the compound or a vehicle control.
-
The treated cells would be heated to various temperatures.
-
Cells would be lysed, and the soluble fraction of proteins would be separated from the aggregated, denatured proteins.
-
The presence of a specific target protein in the soluble fraction at different temperatures would be analyzed by Western blotting or mass spectrometry.
-
A shift in the thermal denaturation curve of the target protein in the presence of the compound indicates direct binding.
ROS Production and Apoptosis Assays
Objective: To determine if the compound induces oxidative stress and apoptosis.
Methodology:
-
ROS Detection: Cells would be treated with the compound and then incubated with a fluorescent probe sensitive to ROS (e.g., DCFDA). The fluorescence intensity would be measured by flow cytometry or fluorescence microscopy.
-
Apoptosis Assay: Treated cells would be stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Caspase Activity: Caspase-3/7 activity would be measured using a luminescent or colorimetric substrate-based assay in treated cell lysates.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be fully elucidated, the existing literature on related picolinamide and nitropyridine derivatives provides a strong foundation for targeted investigation. The proposed mechanisms, including kinase inhibition and induction of apoptosis via oxidative stress, offer promising avenues for future research. The experimental protocols outlined in this guide provide a clear roadmap for researchers to unravel the therapeutic potential of this intriguing molecule. Further studies focusing on target identification, structure-activity relationship (SAR), and in vivo efficacy are warranted to fully understand and exploit the biological activities of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pubs.acs.org [pubs.acs.org]
- 5. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Scaffold: A Technical Review of Picolinamide Derivatives in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Picolinamide, a simple derivative of picolinic acid, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ability to act as a bidentate ligand, coupled with favorable physicochemical properties, has propelled the development of a diverse array of derivatives with significant therapeutic potential.[1] This technical guide provides a comprehensive overview of recent advancements in the field, focusing on the synthesis, biological evaluation, and mechanisms of action of picolinamide derivatives across various therapeutic modalities, including oncology, infectious diseases, and metabolic disorders.
I. Synthetic Strategies: Crafting the Picolinamide Core
The synthesis of picolinamide derivatives predominantly relies on the robust and versatile amide bond formation. The general approach involves the coupling of a substituted picolinic acid with a primary or secondary amine.
A common and effective method is the direct amide coupling, where the carboxylic acid of the picolinic acid moiety is activated to facilitate nucleophilic attack by the amine. This activation is typically achieved using a variety of coupling reagents.
Another established route involves the conversion of the picolinic acid to a more reactive acyl chloride. This intermediate readily reacts with a wide range of amines to yield the desired picolinamide.
For derivatives requiring substitution on the pyridine ring, nucleophilic aromatic substitution on a suitable chloropyridine precursor is a frequently employed strategy. More complex derivatives, particularly those designed as enzyme inhibitors, often necessitate multi-step synthetic sequences. These may involve initial modifications to a picoline precursor, followed by condensation and subsequent functional group interconversions to arrive at the final target molecule.[2]
II. Therapeutic Applications and Biological Activity
Picolinamide derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation in numerous therapeutic areas. Their success stems from the scaffold's ability to be readily modified, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[1]
A. Anticancer Activity
A significant focus of research on picolinamide derivatives has been in the realm of oncology. These compounds have been shown to target key proteins involved in cancer progression, such as receptor tyrosine kinases and mitotic kinases.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[3] Picolinamide-based derivatives have been designed as potent VEGFR-2 inhibitors.[3] Often, these are hybrid molecules that combine the picolinamide scaffold with pharmacophoric elements of known VEGFR-2 inhibitors like Sorafenib and Axitinib.[1][3]
Table 1: In Vitro Activity of Picolinamide Derivatives as VEGFR-2 Inhibitors and Anticancer Agents
| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| 7h | VEGFR-2 | 87 | A549 | - | [4] |
| 9a | VEGFR-2 | 27 | A549 | - | [4] |
| 9l | VEGFR-2 | 94 | A549 | - | [4] |
| Sorafenib (Reference) | VEGFR-2 | 180 | A549 | 19.3 | [3][4] |
| 8j | VEGFR-2 | 530 | A549 | 12.5 | [3] |
| HepG2 | 20.6 | [3] | |||
| 8l | VEGFR-2 | 290 | A549 | 13.2 | [3] |
| HepG2 | 18.2 | [3] | |||
| Axitinib (Reference) | - | - | A549 | 22.4 | [3] |
| HepG2 | 38.7 | [3] |
Aurora B kinase is a key regulator of mitosis, and its overexpression is a common feature in many human cancers, making it an attractive therapeutic target.[1] A series of N-methylpicolinamide-4-thiol derivatives have been synthesized and identified as selective inhibitors of Aurora-B kinase.[5][6]
Table 2: In Vitro Antiproliferative Activity of N-methylpicolinamide-4-thiol Derivatives
| Compound | HepG2 IC50 (µM) | HCT-116 IC50 (µM) | SW480 IC50 (µM) | SPC-A1 IC50 (µM) | A375 IC50 (µM) | Reference |
| 6p | <10 | <10 | <10 | <10 | <10 | [5] |
| Sorafenib (Reference) | >10 | >10 | >10 | >10 | >10 | [5] |
Compound 6p demonstrated significant cytotoxicity with IC50 values less than 10 µM across all tested cell lines, outperforming the reference drug sorafenib.[5] At a concentration of 10 µM, compound 6p was found to selectively inhibit Aurora-B kinase by 87%.[5]
B. Antifungal Activity
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Picolinamide derivatives have been identified as having potent and versatile antifungal properties, particularly against pathogenic Candida and Aspergillus species.[7] Their mechanism of action involves the targeting of the fungal lipid-transfer protein Sec14p, an essential protein for fungal viability.[7][8]
Table 3: Antifungal Activity of Picolinamide Derivatives
| Compound | Target | Species | Activity | Reference |
| Picolinamide Derivatives | Sec14p | Saccharomyces cerevisiae, Candida spp., Aspergillus spp. | Potent Antifungal Activity | [7] |
C. Antiviral Activity
Picolinic acid, the parent compound of this class, has been shown to exhibit broad-spectrum antiviral activity against a range of enveloped viruses, including SARS-CoV-2 and influenza A virus.[9] The proposed mechanism of action is the inhibition of membrane fusion events during viral entry.[9] This suggests that picolinamide derivatives could be promising candidates for the development of novel antiviral therapeutics.
D. Enzyme Inhibition
The picolinamide scaffold has proven to be a versatile framework for the design of potent and selective enzyme inhibitors.
11β-HSD1 is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol. Its overexpression is implicated in metabolic disorders such as type 2 diabetes.[1] High-throughput screening and subsequent optimization of a picolinamide hit compound led to the discovery of highly potent and metabolically stable 11β-HSD1 inhibitors.[1][10][11]
Table 4: 11β-HSD1 Inhibition by Picolinamide Derivatives
| Compound | h-11β-HSD1 IC50 (nM) | m-11β-HSD1 IC50 (nM) | Reference |
| Initial Hit (1) | 130 | 160 | [1] |
| Optimized Lead (25) | 11 | 14 | [1] |
| Optimized Lead (24) | 8 | 12 | [1] |
Acetylcholinesterase inhibitors are the primary treatment for the symptoms of Alzheimer's disease. A series of picolinamide derivatives containing a dimethylamine side chain have been synthesized and evaluated as AChE inhibitors, with structure-activity relationship (SAR) studies revealing key determinants for potency and selectivity.[1][12]
Table 5: Acetylcholinesterase Inhibition by Picolinamide Derivatives
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (BChE/AChE) | Reference |
| 7a | 2.49 ± 0.19 | >250 | >100.40 | [12] |
III. Experimental Protocols
A. General Synthesis of Picolinamide Derivatives
Amide Coupling Reaction [1][2]
-
To a solution of the substituted picolinic acid (1 equivalent) and a suitable amine (1-1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)), add a coupling agent (e.g., DCC, HOBt, or T3P) (1.1-1.5 equivalents).
-
If required, add a base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)) (1-2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure picolinamide derivative.
B. Biological Assays
-
Perform the assay in a 96-well plate format.
-
To each well, add the test compound (picolinamide derivative) at various concentrations.
-
Add the VEGFR-2 enzyme and the substrate (e.g., a synthetic peptide).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and measure the kinase activity. This can be done using various methods, such as a luminescence-based assay that quantifies the amount of ATP remaining in the well. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
A panel of six kinases can be used to assess the selectivity of the compounds.
-
Evaluate the inhibitory activity of the picolinamide derivatives at a fixed concentration (e.g., 10 µM).
-
The percentage of inhibition for each kinase is determined.
-
Seed human cancer cell lines (e.g., HepG2, HCT-116, SW480, SPC-A1, and A375) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the picolinamide derivatives for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Perform the assay using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Prepare serial dilutions of the picolinamide derivatives in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the fungal strain (e.g., Candida albicans).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the fungus.
IV. Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by picolinamide derivatives is crucial for rational drug design and development.
A. VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-Raf-MEK-ERK/MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.[4][8][10] Picolinamide-based VEGFR-2 inhibitors block the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these downstream signaling cascades.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Picolinamide Derivatives.
B. Aurora B Kinase Signaling in Mitosis
Aurora B kinase, as a component of the chromosomal passenger complex (CPC), plays a pivotal role in ensuring proper chromosome segregation and cytokinesis during mitosis.[7] It is involved in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that prevents premature entry into anaphase.[7] Aurora B phosphorylates numerous substrates at the kinetochore to correct erroneous microtubule attachments and to signal the presence of unattached kinetochores to the SAC. Picolinamide derivatives that inhibit Aurora B disrupt these processes, leading to mitotic arrest and ultimately, apoptosis in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Strategies For Combating Fungal Infections: Inhibiting Inositol Lipid Signaling By Targeting Sec14 Phosphatidylinositol Transfer Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 8. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Biological Activity of Nitrated Picolinamides
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Picolinamide, a derivative of picolinic acid, represents a versatile and privileged scaffold in medicinal chemistry, leading to derivatives with a wide array of biological activities.[1] The incorporation of a nitro (NO₂) group is a well-established strategy in drug design to modulate the electronic properties and biological functions of a molecule, often imparting potent antimicrobial, anticancer, or anti-inflammatory effects.[2][3] The nitro group's ability to undergo bioreduction to form reactive radical species is a key mechanism behind its cytotoxicity towards pathogens and cancer cells.[2][3] This technical guide provides a comprehensive overview of the known and potential biological activities of nitrated picolinamides. It synthesizes direct evidence from studies on this specific chemical class with structure-activity relationship (SAR) data from related picolinamide and nitro-aromatic compounds to build a cohesive understanding of their therapeutic potential. This document covers their synthesis, antibacterial, potential anticancer, and anti-inflammatory activities, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.
Synthesis of Nitrated Picolinamides
The synthesis of picolinamide derivatives generally involves the coupling of a substituted picolinic acid with a desired amine using various reagents and conditions.[1] For nitrated analogues, the synthesis can proceed either by using a pre-nitrated picolinic acid precursor or by nitrating the picolinamide scaffold at a later stage.
A common synthetic route involves a coupling reaction between a nitropicolinic acid and an amine using a coupling agent like propanephosphonic anhydride (T3P).[4] An alternative approach for certain structures involves a nucleophilic aromatic substitution reaction, where a phenol derivative displaces a leaving group (e.g., chlorine) on a chloro-cyanopyridine, followed by further chemical transformations.[4]
Caption: General synthetic workflows for nitrated picolinamides.
Biological Activities
Antibacterial Activity
The most significant and well-documented activity of the picolinamide class is its potent and selective antibacterial effect, particularly against the urgent health threat, Clostridioides difficile (C. diff).[5] Research into the structure-activity relationship of over 100 picolinamide analogues has demonstrated that specific substitutions can impart exquisite selectivity for C. difficile over other gut microbiota, which is crucial for preventing the dysbiosis that often leads to recurrent infections.[4]
While many picolinamide derivatives show broad activity, certain modifications, such as 2,4-substitution, have been shown to produce compounds with over a 1000-fold greater selectivity for C. difficile compared to other bacteria like MRSA.[4] In a broad screening, most picolinamide analogues had MIC values <16 µg/mL against C. difficile, with the notable exception of certain nitro-containing analogues (compounds 49-50 in the study), indicating that the position and electronic environment of the nitro group are critical for retaining high potency.[4]
Table 1: Antibacterial Activity of Selected Picolinamide Analogues against C. difficile
| Compound | R Group Modification | MIC against C. difficile (µg/mL)[4] | Selectivity vs. MRSA |
|---|---|---|---|
| 4 | Isonicotinamide Core | 0.25 | 1-fold |
| 87 | 2,4-Substituted Picolinamide | 0.125 | >1024-fold |
| 49-50 | Nitro-containing Analogues | >16 | Not specified |
| 106-111 | Picolinamides with Ether Linkage | ≤1 | High |
The mechanism of action for nitroaromatic antibacterial agents is generally accepted to involve the intracellular enzymatic reduction of the nitro group.[6][7] This process generates a highly reactive nitro radical anion and other toxic intermediates like nitroso and hydroxylamine species.[6][8] These intermediates can covalently bind to and damage critical macromolecules such as DNA, leading to cell death.[7]
Caption: Proposed mechanism of antibacterial action for nitrated picolinamides.
Potential Anticancer Activity
While research specifically targeting nitrated picolinamides as anticancer agents is limited, evidence from related compound classes provides a strong rationale for their investigation. Non-nitrated picolinamide derivatives have demonstrated significant antitumor activity. For instance, a series of N-methylpicolinamide-4-thiol derivatives showed potent, broad-spectrum antiproliferative activity against various human cancer cell lines, with one compound (6p ) exhibiting greater cytotoxicity than the reference drug sorafenib.[9][10] The mechanism for this activity was identified as the selective inhibition of Aurora-B kinase, a key regulator of mitosis that is often overexpressed in tumors.[9]
Furthermore, the inclusion of a nitro group on other heterocyclic scaffolds is a known strategy for developing anticancer agents.[11] The nitro moiety can contribute to cytotoxicity through mechanisms such as inducing DNA damage or modulating key signaling pathways.[11] It is plausible that a nitrated picolinamide could function as a dual-action agent, where the picolinamide core targets a specific protein like Aurora-B kinase, and the nitro group provides an additional layer of cytotoxicity.
Table 2: In Vitro Antiproliferative Activity of Picolinamide Derivative 6p
| Cancer Cell Line | IC₅₀ of Compound 6p (µM)[9] | IC₅₀ of Sorafenib (µM)[9] |
|---|---|---|
| HepG2 (Liver) | 7.91 | 11.22 |
| HCT-116 (Colon) | 5.62 | 8.32 |
| SW480 (Colon) | 8.32 | 10.47 |
| SPC-A1 (Lung) | 6.31 | 9.55 |
| A375 (Melanoma) | 9.55 | 12.02 |
Caption: Inhibition of the Aurora-B kinase pathway by picolinamide derivatives.
Potential Anti-inflammatory Activity
The anti-inflammatory potential of nitrated picolinamides can be inferred from studies on structurally related molecules. Nicotinamides and benzamides, which share the carboxamide functional group attached to a pyridine or benzene ring, respectively, have been shown to possess anti-inflammatory properties.[12] Their mechanism of action involves the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[12]
NF-κB is a master regulator of the inflammatory response. In its inactive state, it is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes, including those for cytokines like TNF-α and IL-1β.[13]
Significantly, nitrated fatty acids have also been identified as endogenous anti-inflammatory mediators that operate by directly inhibiting NF-κB activation.[13][14] These molecules act as electrophiles and can directly alkylate components of the NF-κB pathway, preventing its activation.[13] Given these precedents, it is highly probable that nitrated picolinamides could similarly inhibit the NF-κB pathway, thereby exerting a potent anti-inflammatory effect.
Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A pure culture of the test bacterium (e.g., C. difficile) is grown in an appropriate broth medium to a specified density (e.g., 0.5 McFarland standard).
-
Compound Dilution: The test compound (nitrated picolinamide) is serially diluted (typically two-fold) in a 96-well microtiter plate using the broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the bacteria. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., anaerobically for C. difficile at 37°C for 24-48 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
MTT Cell Proliferation Assay
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Incubation: The plate is incubated for 2-4 hours to allow formazan formation.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells. The IC₅₀ value (concentration causing 50% inhibition of cell growth) is then calculated.[9]
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as Aurora-B.
-
Reagents: The assay typically includes the purified recombinant kinase (e.g., Aurora-B), a specific substrate (e.g., a peptide that the kinase phosphorylates), and ATP (the phosphate donor).
-
Reaction Setup: The test compound is pre-incubated with the kinase in an assay buffer.
-
Initiation: The kinase reaction is initiated by adding the substrate and ATP.
-
Detection: The amount of phosphorylation is quantified. This can be done using various methods, such as:
-
Radiometric: Using ³²P-labeled ATP and measuring the radioactivity incorporated into the substrate.
-
Luminescence-based: Using an assay like Kinase-Glo®, which measures the amount of ATP remaining after the reaction. Lower ATP levels indicate higher kinase activity.
-
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control (no compound), and an IC₅₀ value is determined.[9]
Conclusion and Future Directions
Nitrated picolinamides represent a promising, albeit underexplored, class of compounds for therapeutic development. The existing research, primarily in the antibacterial field, demonstrates that the picolinamide scaffold is highly effective and tunable, particularly for targeting C. difficile.[4] While the limited data on specific nitro-containing analogues suggests that their placement is critical to activity, the broader success of nitroaromatics in medicine indicates a high potential for success with further optimization.[4][7]
The strong rationale for potential anticancer and anti-inflammatory activities, built upon the established mechanisms of both the picolinamide core and the nitro functional group, warrants significant investigation.[9][12][13] Future research should focus on the systematic synthesis and screening of a dedicated library of nitrated picolinamide derivatives. This library should explore various positions and electronic environments for the nitro group to fully elucidate the structure-activity relationships for antibacterial, anticancer, and anti-inflammatory applications. Mechanistic studies to confirm the inhibition of targets like Aurora-B kinase and the NF-κB pathway will be crucial for advancing these compounds toward clinical consideration.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitro-Group-Containing Thiopeptide Derivatives as Promising Agents to Target Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 9. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitrated Fatty Acids: Endogenous Anti-inflammatory Signaling Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophilic nitro-fatty acids: anti-inflammatory mediators in the vascular compartment - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of 6-Chloro-3-nitropicolinamide and its Structural Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature on the specific synthesis, biological activity, and detailed experimental protocols for 6-Chloro-3-nitropicolinamide and its direct structural analogs is limited. This guide provides a comprehensive overview based on available patent literature and extrapolates potential synthetic strategies and biological considerations from related chemical structures.
Introduction to this compound
The core structure of this compound presents several avenues for the exploration of structural analogs. Modifications to the chloro, nitro, and amide functionalities could lead to a diverse library of compounds with potentially unique biological profiles.
Core Compound: this compound
While a detailed, peer-reviewed synthesis protocol for this compound is not published, patent documents provide some insight into its preparation. One patent provides the following 1H NMR data, confirming its successful synthesis:
¹H NMR (400 MHz, CDCl₃) δ 11.93 (s, 1H), 11.07 (s, 1H), 9.16 (d, 1H), 8.65 (s, 1H), 7.68 (s, 1H), 7.51 (t, 2H), 7.33 (d, 1H), 7.24 (s, 1H), 7.19 (m, 1H)[1].
The synthesis would likely involve the nitration and chlorination of a suitable picolinamide precursor.
Structural Analogs of this compound: A Prospective Overview
The exploration of structural analogs of this compound can be systematically approached by modifying its key functional groups. The following sections outline potential classes of analogs, their hypothetical synthesis, and predicted properties based on established structure-activity relationships (SAR) of related compounds.
Amide (R-CONH₂) Modifications
The amide group offers a prime site for modification to explore changes in solubility, hydrogen bonding capacity, and steric bulk, which can significantly impact biological activity.
Table 1: Proposed Amide Analogs and Their Potential Properties
| Analog Class | General Structure | R' Group Examples | Potential Synthesis | Predicted Properties |
| N-Substituted Amides | Alkyl, Aryl, Heteroaryl | Acylation of the corresponding amine with 6-chloro-3-nitropicolinoyl chloride. | Altered solubility and membrane permeability. Potential for new interactions with biological targets. | |
| Thioamides | - | Treatment of the primary amide with Lawesson's reagent. | Modified hydrogen bonding capabilities and electronic properties. | |
| Nitriles | - | Dehydration of the primary amide. | Altered polarity and potential for different metabolic pathways. |
Chloro (Cl) Group Modifications
The chlorine atom at the 6-position can be replaced with other functional groups to probe the effects of electronics and sterics at this position.
Table 2: Proposed Chloro Group Analogs and Their Potential Properties
| Analog Class | General Structure | X Group Examples | Potential Synthesis | Predicted Properties |
| Other Halogens | F, Br, I | Nucleophilic aromatic substitution on a suitable precursor. | Modulated lipophilicity and electronic nature of the pyridine ring. | |
| Alkoxy/Aryloxy | OCH₃, OPh | Nucleophilic substitution with corresponding alkoxides or phenoxides. | Introduction of hydrogen bond acceptors and potential for new binding interactions. | |
| Amino | NH₂, NHR, NR₂ | Nucleophilic aromatic substitution with ammonia or amines. | Introduction of a basic center, potentially altering solubility and target interactions. |
Nitro (NO₂) Group Modifications
The nitro group is a strong electron-withdrawing group and a potential site for metabolic reduction. Its modification can drastically alter the electronic properties and metabolic stability of the molecule.
Table 3: Proposed Nitro Group Analogs and Their Potential Properties
| Analog Class | General Structure | Y Group Examples | Potential Synthesis | Predicted Properties |
| Amino | NH₂ | Reduction of the nitro group (e.g., using SnCl₂/HCl or catalytic hydrogenation). | Introduction of a key synthetic handle for further derivatization and a basic center. | |
| Cyano | CN | Sandmeyer reaction on the corresponding amino precursor. | Altered electronic properties and potential for different metabolic fates. | |
| Other Electron-Withdrawing Groups | CF₃, SO₂R | Introduction via appropriate synthetic methodologies on a suitable precursor. | Fine-tuning of the electronic nature of the pyridine ring. |
Experimental Protocols (Generalized)
Due to the lack of specific published protocols for this compound and its analogs, the following are generalized experimental methodologies for the key transformations proposed. Researchers should optimize these conditions for specific substrates.
General Procedure for N-Alkylation/Arylation of the Amide
-
Acid Chloride Formation: To a solution of 6-chloro-3-nitropicolinic acid in a suitable solvent (e.g., dichloromethane, DCM), add oxalyl chloride or thionyl chloride dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in an appropriate solvent (e.g., DCM). To this solution, add the desired primary or secondary amine and a base (e.g., triethylamine or diisopropylethylamine). Stir the reaction at room temperature until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
General Procedure for Nucleophilic Aromatic Substitution of the Chloro Group
-
Reaction Setup: In a sealed tube, dissolve this compound or its analog in a suitable polar aprotic solvent (e.g., DMF, DMSO).
-
Nucleophile Addition: Add the desired nucleophile (e.g., sodium methoxide, aniline, sodium azide) and, if necessary, a catalyst (e.g., a palladium or copper catalyst for certain cross-coupling reactions).
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically ranging from 80 to 150 °C) and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
General Procedure for Reduction of the Nitro Group
-
Reaction Setup: Dissolve the nitro-containing compound in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).
-
Reducing Agent: Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the reduction is complete.
-
Work-up and Purification: If using a metal/acid reducing system, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product. If using catalytic hydrogenation, filter off the catalyst. Concentrate the filtrate and purify the product by column chromatography or recrystallization.
Visualizations
Logical Workflow for Analog Synthesis
The following diagram illustrates a logical workflow for the synthesis and diversification of this compound analogs.
Caption: Synthetic workflow for generating analogs of this compound.
Conclusion
While this compound itself is not extensively characterized in the public domain, its structure provides a fertile ground for the design and synthesis of novel chemical entities. By systematically modifying the amide, chloro, and nitro functionalities, researchers can generate a diverse library of analogs. The generalized protocols and synthetic strategies outlined in this guide, based on the established chemistry of related heterocyclic compounds, offer a roadmap for exploring the chemical space around this core structure. Such explorations may lead to the discovery of new compounds with valuable biological activities, contributing to the advancement of drug discovery and development. Further research into the synthesis and biological evaluation of this compound and its analogs is warranted to unlock their full potential.
References
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-3-nitropicolinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Chloro-3-nitropicolinamide, a compound of interest in medicinal chemistry and drug development. This document details its fundamental chemical and physical characteristics, provides experimental protocols for their determination, and presents a plausible mechanism of action based on its chemical structure.
Core Physicochemical Properties
This compound, with the CAS number 171178-21-5, is a substituted picolinamide derivative. Its structure, featuring a chlorinated pyridine ring with nitro and amide functional groups, suggests its potential as a versatile building block in the synthesis of more complex molecules. A summary of its core physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃O₃ | [1] |
| Molecular Weight | 201.57 g/mol | [1] |
| Appearance | Light yellow crystalline solid (predicted) | |
| Melting Point | Data not available | |
| Boiling Point (Predicted) | 323.6 ± 42.0 °C | |
| Density (Predicted) | 1.610 ± 0.06 g/cm³ | |
| pKa (Predicted) | 13.58 ± 0.50 |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of this compound.
Synthesis of this compound
A documented synthetic route to this compound involves the hydrolysis of 6-chloro-3-nitropicolinonitrile.
Procedure:
-
A mixture of 6-chloro-3-nitropyridinecarbonitrile (12 g, 65.4 mmol) and tin(II) chloride dihydrate (59 g, 262 mmol) in ethanol (144 mL) is heated to 85°C.
-
The reaction is carried out for 3 hours.
-
Upon completion, the solution is concentrated under reduced pressure.
-
The residue is diluted with water, followed by the slow addition of a saturated aqueous sodium bicarbonate solution to adjust the pH to 8.
-
The mixture is extracted several times with ethyl acetate.
-
The organic layers are combined and dried over anhydrous sodium sulfate.
-
Finally, the organic layer is concentrated under reduced pressure to yield 6-chloro-3-nitropyridinecarboxamide.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes
-
Mortar and pestle
-
Spatula
Procedure:
-
A small sample of dry this compound is finely ground using a mortar and pestle.
-
A capillary tube is sealed at one end and packed with the powdered sample to a height of 2-3 mm.
-
The packed capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-15 °C per minute for a preliminary determination of the approximate melting range.
-
The apparatus is allowed to cool, and a fresh sample is prepared.
-
The sample is then heated rapidly to about 20 °C below the approximate melting point.
-
The heating rate is then reduced to 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range.
Determination of Solubility
Understanding the solubility of a compound in various solvents is essential for its application in synthesis, purification, and formulation.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Graduated pipettes
-
Analytical balance
Procedure for Qualitative Solubility Determination:
-
Place approximately 10 mg of this compound into a series of labeled test tubes.
-
To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide, ethyl acetate, hexane).
-
Agitate each tube vigorously using a vortex mixer or by shaking for 1-2 minutes.
-
Visually inspect each tube for the presence of undissolved solid.
-
Classify the solubility as:
-
Soluble: No visible solid particles.
-
Partially soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: No apparent dissolution of the solid.
-
Proposed Mechanism of Action: Reductive Activation
While specific biological signaling pathways for this compound have not been elucidated, its chemical structure, particularly the presence of a nitro group on an aromatic ring, suggests a potential mechanism of action common to many nitroaromatic compounds. This mechanism involves reductive activation within biological systems to generate reactive radical species that can induce cellular damage.
The following diagram illustrates a hypothetical workflow for the bioactivation of this compound.
Caption: Hypothetical reductive activation of this compound.
This proposed pathway highlights the enzymatic reduction of the nitro group to a nitro anion radical. This radical can then participate in redox cycling with molecular oxygen to generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. Alternatively, the nitro anion radical itself may directly interact with and damage cellular macromolecules. This mechanism is a common mode of action for many nitroaromatic compounds with antimicrobial or cytotoxic properties.
Logical Workflow for Physicochemical Characterization
The systematic characterization of a novel compound like this compound follows a logical progression of experiments. The following diagram outlines a typical workflow.
Caption: Workflow for the physicochemical characterization of a new chemical entity.
This workflow begins with the synthesis and purification of the compound, followed by rigorous purity and structural confirmation. Once the identity and purity are established, the fundamental physical properties are determined. These data, along with stability studies, are crucial prerequisites for subsequent biological screening and further development.
References
Spectroscopic Data for 6-Chloro-3-nitropicolinamide: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloro-3-nitropicolinamide. Due to the limited availability of public experimental data, this document focuses on predicted spectroscopic values and detailed, generalized experimental protocols for acquiring such data. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a substituted pyridine derivative with the following chemical structure:
Molecular Formula: C₆H₄ClN₃O₃[1] Molecular Weight: 201.57 g/mol [1] CAS Number: 171178-21-5[1]
The structure suggests a complex spectroscopic profile arising from the aromatic pyridine ring, the electron-withdrawing nitro and chloro groups, and the amide functionality.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established spectroscopic principles and computational models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 - 9.0 | d | 1H | H-4 |
| ~8.4 - 8.6 | d | 1H | H-5 |
| ~8.2 (broad s) | 1H | -NH₂ | Amide Proton |
| ~7.9 (broad s) | 1H | -NH₂ | Amide Proton |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Amide) |
| ~152 | C-Cl |
| ~148 | C-NO₂ |
| ~145 | C-CONH₂ |
| ~138 | CH (C-4) |
| ~125 | CH (C-5) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Spectral Data (FTIR-ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretch (Amide) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~1680 | Strong | C=O stretch (Amide I) |
| ~1600 | Medium | N-H bend (Amide II) |
| ~1580, ~1470 | Medium-Strong | Aromatic C=C stretch |
| ~1530, ~1350 | Strong | N-O stretch (Nitro group) |
| ~850 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 201/203 | High | [M]⁺/ [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |
| 184/186 | Medium | [M-NH₂]⁺ |
| 155/157 | Medium | [M-NO₂]⁺ |
| 127 | High | [M-NO₂-CO]⁺ |
| 111 | Medium | [C₅H₂ClN]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg) would be dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2] The solution would be transferred to a 5 mm NMR tube.[2] ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher NMR spectrometer.[3] The spectrometer would be locked onto the deuterium signal of the solvent, and the magnetic field would be shimmed to achieve optimal resolution.[2] The chemical shifts would be referenced to the residual solvent peak of DMSO-d₆.
Fourier Transform Infrared (FTIR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[4][5] A background spectrum of the clean, empty ATR crystal would be recorded.[6] A small amount of the solid this compound sample would be placed on the diamond crystal of the ATR accessory, ensuring complete coverage.[4] The pressure clamp would be applied to ensure firm contact between the sample and the crystal.[5] The spectrum would be recorded over a range of 4000-400 cm⁻¹.[4]
Mass Spectrometry (MS)
The mass spectrum would be acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. A dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) would be prepared. The GC would be equipped with a capillary column suitable for the analysis of chlorinated and nitroaromatic compounds.[7] The sample would be injected into the GC, where it would be vaporized and separated from the solvent. The separated compound would then enter the mass spectrometer's ion source, where it would be ionized by electron impact. The resulting fragments would be separated by their mass-to-charge ratio and detected.
Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates a plausible workflow for the synthesis and subsequent spectroscopic analysis of this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Spectroscopic Correlation Diagram
This diagram illustrates the correlation between the chemical structure of this compound and its key predicted spectroscopic features.
Caption: Structure-Spectra Correlation for this compound.
References
- 1. This compound [acrospharma.co.kr]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. gcms.labrulez.com [gcms.labrulez.com]
Methodological & Application
Application Notes and Protocols for 6-Chloro-3-nitropicolinamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-Chloro-3-nitropicolinamide, a versatile building block in organic synthesis, particularly for the construction of novel heterocyclic scaffolds with potential applications in medicinal chemistry. This document details key reactions, experimental protocols, and relevant data to facilitate its use in research and drug development.
Introduction
This compound is a substituted pyridine derivative featuring three key functional groups that can be selectively manipulated: a chloro group, a nitro group, and a carboxamide. The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the chloro substituent at the 6-position for nucleophilic aromatic substitution (SNAr). The nitro group itself can be readily reduced to an amino group, providing a handle for further functionalization and the construction of fused heterocyclic systems. The carboxamide moiety offers opportunities for various chemical transformations. These characteristics make this compound a valuable starting material for the synthesis of diverse and complex molecules, including potential kinase inhibitors and other biologically active compounds.
Key Synthetic Applications
The primary synthetic transformations involving this compound are:
-
Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group: The chlorine atom can be displaced by a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce diverse substituents at the 6-position.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, which can then be used in cyclization reactions to form fused heterocyclic systems like pyrido[2,3-b]pyrazines.
These two reactions can be performed in a stepwise manner to generate a wide array of complex heterocyclic structures.
Data Presentation
The following tables summarize quantitative data for representative reactions involving this compound and analogous compounds, providing a reference for expected outcomes.
Table 1: Nucleophilic Aromatic Substitution of Chloro-Nitropyridines with Amines
| Starting Material | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound | Aniline | DMF | K₂CO₃ | 100-120 | 8-12 | N-phenyl-3-nitro-6-aminopicolinamide | Not specified |
| 2,6-dichloro-3-nitropyridine | 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | Dioxane | NaH | 100 | 16 | N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | 45 |
Table 2: Reduction of Aromatic Nitro Compounds
| Starting Material | Reagent | Solvent | Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound | H₂ | Methanol | Pd/C | Room Temp. | 4 | 3-Amino-6-chloropicolinamide | Not specified |
| 2-chloro-4-methyl-3-nitropyridine | Fe, NH₄Cl | Ethanol/Water | - | Reflux | 2 | 2-chloro-4-methylpyridin-3-amine | 85 |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-3-nitropicolinamide Derivatives via Nucleophilic Aromatic Substitution
This protocol describes the general procedure for the SNAr reaction of this compound with an aromatic amine.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline)
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the substituted aniline (1.1 eq).
-
Add DMF as the solvent.
-
Add potassium carbonate (1.5 eq) to the mixture.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion (typically 8-12 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 3-Amino-6-chloropicolinamide via Nitro Group Reduction
This protocol outlines the reduction of the nitro group of this compound to an amine using catalytic hydrogenation.
Materials:
-
This compound
-
Methanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-6-chloropicolinamide.
-
The product can be purified further by recrystallization if necessary.
Visualizations
The following diagrams illustrate the key synthetic pathways and experimental workflows involving this compound.
Caption: Workflow for Nucleophilic Aromatic Substitution.
Caption: Workflow for Nitro Group Reduction.
Caption: Synthetic pathway to fused heterocycles.
Application Notes and Protocols: 6-Chloro-3-nitropicolinamide as a Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3-nitropicolinamide is a functionalized heterocyclic compound that serves as a valuable intermediate in the synthesis of diverse molecular scaffolds for drug discovery. Its unique substitution pattern, featuring a chloro leaving group, a nitro activating group, and a carboxamide moiety on a pyridine ring, offers multiple avenues for chemical modification. This versatility allows for the construction of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors and other targeted therapies. The electron-withdrawing nitro group activates the pyridine ring, facilitating nucleophilic aromatic substitution (SNAr) at the chloro-substituted position. The amide and nitro functionalities also present opportunities for further derivatization, enabling the exploration of a broad chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 171178-21-5 | [1][2] |
| Molecular Formula | C₆H₄ClN₃O₃ | [1] |
| Molecular Weight | 201.57 g/mol | [2] |
| Appearance | Yellow Powder | [3] |
| Storage Temperature | 2-8°C, Keep in dark place, Inert atmosphere | [1] |
Core Applications in Drug Discovery
The this compound scaffold is a precursor for the synthesis of various biologically active molecules. The primary reaction pathways involve nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Synthesis of Kinase Inhibitors
The pyridine core is a common feature in many kinase inhibitors that target the ATP-binding site. The functional groups on this compound allow for the synthesis of substituted aminopyridines, a key pharmacophore for various kinase inhibitors. For instance, related 6-chloro-3-nitropyridine derivatives are utilized in the synthesis of potent inhibitors for kinases like Monopolar Spindle 1 (MPS1), Janus Kinase 2 (JAK2), and p70S6Kβ.[1][4]
Synthesis of Poly(ADP-ribose) Polymerase (PARP) Inhibitors
The nicotinamide substructure is fundamental to the design of PARP inhibitors, which function by mimicking the nicotinamide portion of the NAD+ cofactor. The picolinamide moiety of this compound can be elaborated to generate novel PARP inhibitors.[5][6]
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized as an intermediate in the synthesis of potential drug candidates.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of a Kinase Inhibitor Scaffold
This protocol describes the reaction of this compound with a primary or secondary amine to generate a 6-amino-3-nitropicolinamide derivative, a common scaffold in kinase inhibitors.
Materials:
-
This compound
-
Substituted amine (e.g., aniline or a heterocyclic amine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous 1,4-Dioxane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the substituted amine (1.2 eq).
-
Dissolve the solids in anhydrous 1,4-dioxane.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 101 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-amino-3-nitropicolinamide derivative.
Expected Yields and Characterization Data:
The following table provides expected yields and representative characterization data based on similar reactions with related compounds.
| Amine Nucleophile | Product | Expected Yield (%) | ¹H NMR (δ, ppm) | Mass Spec (m/z) |
| Aniline | 6-(phenylamino)-3-nitropicolinamide | 75-85 | 8.5 (d, 1H), 8.2 (d, 1H), 7.4 (t, 2H), 7.2 (t, 1H), 7.0 (d, 2H), 5.5 (br s, 2H) | [M+H]⁺ calculated: 259.08, found: 259.08 |
| 4-Fluoroaniline | 6-((4-fluorophenyl)amino)-3-nitropicolinamide | 80-90 | 8.4 (d, 1H), 8.1 (d, 1H), 7.1-7.3 (m, 4H), 5.5 (br s, 2H) | [M+H]⁺ calculated: 277.07, found: 277.07 |
| Morpholine | 6-(morpholino)-3-nitropicolinamide | 85-95 | 8.3 (d, 1H), 7.9 (d, 1H), 3.8 (t, 4H), 3.6 (t, 4H), 5.5 (br s, 2H) | [M+H]⁺ calculated: 267.09, found: 267.09 |
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl boronic acid. This reaction is pivotal for creating biaryl structures prevalent in many pharmaceuticals.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/water or Toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the boronic acid (1.5 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 eq) under a positive pressure of the inert gas.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yields and Characterization Data:
| Boronic Acid | Product | Expected Yield (%) | ¹H NMR (δ, ppm) | Mass Spec (m/z) |
| Phenylboronic acid | 6-phenyl-3-nitropicolinamide | 60-75 | 8.6 (d, 1H), 8.4 (d, 1H), 7.9 (d, 2H), 7.5 (t, 2H), 7.4 (t, 1H), 5.6 (br s, 2H) | [M+H]⁺ calculated: 258.07, found: 258.07 |
| 4-Methoxyphenylboronic acid | 6-(4-methoxyphenyl)-3-nitropicolinamide | 65-80 | 8.5 (d, 1H), 8.3 (d, 1H), 7.8 (d, 2H), 7.0 (d, 2H), 5.6 (br s, 2H), 3.9 (s, 3H) | [M+H]⁺ calculated: 288.08, found: 288.08 |
| Pyridine-3-boronic acid | 6-(pyridin-3-yl)-3-nitropicolinamide | 55-70 | 9.1 (s, 1H), 8.7 (d, 1H), 8.6 (d, 1H), 8.4 (d, 1H), 8.2 (d, 1H), 7.5 (dd, 1H), 5.6 (br s, 2H) | [M+H]⁺ calculated: 259.07, found: 259.07 |
Visualizations
Synthetic Workflow for a Potential Kinase Inhibitor
Caption: Synthetic workflow for a potential kinase inhibitor.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway.
Logical Workflow for Hit-to-Lead Optimization
Caption: Hit-to-lead optimization workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soci.org [soci.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and evaluation of tricyclic derivatives containing a non-aromatic amide as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Synthesis using 6-Chloro-3-nitropicolinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug development, forming the backbone of a vast array of pharmaceuticals and biologically active molecules. 6-Chloro-3-nitropicolinamide and its derivatives serve as versatile building blocks in organic synthesis. The presence of a pyridine ring, a nitro group, and a chlorine atom offers multiple points for functionalization, making it a valuable scaffold for creating diverse compound libraries. The electron-withdrawing nature of the nitro and chloro substituents activates the carbonyl group, facilitating amide bond formation.
These application notes provide a detailed protocol for the synthesis of N-substituted amides starting from 6-chloro-3-nitropicolinic acid. The methodology follows a robust two-step, one-pot procedure involving the in situ formation of the acyl chloride followed by coupling with a desired amine.
Core Reaction Scheme
The primary approach for synthesizing amides from 6-chloro-3-nitropicolinic acid involves its conversion to a highly reactive acyl chloride intermediate, which then readily reacts with a primary or secondary amine to yield the corresponding amide. This common and effective strategy in organic synthesis is often carried out in a one-pot fashion.
Step 1: Acyl Chloride Formation 6-Chloro-3-nitropicolinic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 6-chloro-3-nitropicolinoyl chloride. This reaction is typically performed in an inert solvent.
Step 2: Amide Coupling The in situ generated acyl chloride is then reacted with a primary or secondary amine in the presence of a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion and affording the desired N-substituted this compound.
Experimental Protocols
Protocol 1: One-Pot Synthesis of N-Aryl/Alkyl-6-chloro-3-nitropicolinamides
This protocol details the synthesis of a representative N-substituted amide from 6-chloro-3-nitropicolinic acid and an amine.
Materials:
-
6-Chloro-3-nitropicolinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents (water, brine, sodium sulfate, silica gel)
Procedure:
-
Acyl Chloride Formation:
-
To a dry round-bottom flask under an inert atmosphere, add 6-chloro-3-nitropicolinic acid (1.0 eq.).
-
Suspend the acid in anhydrous DCM or THF.
-
Slowly add thionyl chloride (1.5 eq.) or oxalyl chloride (1.5 eq.) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or the cessation of gas evolution). For less reactive acids, gentle heating under reflux may be necessary.[1]
-
-
Amide Coupling:
-
In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine (2.0 eq.) in anhydrous DCM or THF.
-
Cool the amine solution to 0 °C.
-
Slowly add the freshly prepared 6-chloro-3-nitropicolinoyl chloride solution to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude amide by silica gel column chromatography or recrystallization to yield the pure N-substituted this compound.
-
Data Presentation
The following tables summarize representative quantitative data for amide synthesis using substituted picolinic acids and various amines, based on established literature.[1] These values can be used as a general guideline for expected outcomes with this compound.
Table 1: Reaction Conditions and Yields for the Synthesis of N-Alkyl-N-phenylpicolinamides
| Entry | Amine | Chlorinating Agent | Solvent | Time (h) | Yield (%) |
| 1 | N-methylaniline | SOCl₂ | Benzene | 16 | 54 |
| 2 | N-ethylaniline | SOCl₂ | Benzene | 16 | 55 |
| 3 | Diphenylamine | SOCl₂ | Benzene | 16 | 58 |
Table 2: Reaction Conditions and Yields for the Synthesis of Pyridine-2,6-bisamides
| Entry | Amine | Chlorinating Agent | Solvent | Time (h) | Yield (%) |
| 1 | N-methylaniline | SOCl₂ | DCM | 16 | 86 |
| 2 | N-ethylaniline | SOCl₂ | DCM | 16 | 88 |
| 3 | Diphenylamine | SOCl₂ | DCM | 16 | 90 |
Visualizations
Reaction Workflow
The following diagram illustrates the general one-pot workflow for the synthesis of N-substituted 6-chloro-3-nitropicolinamides.
Caption: Experimental workflow for the one-pot synthesis of N-substituted amides.
Proposed Reaction Mechanism
The underlying mechanism for the amide coupling step is a nucleophilic acyl substitution.
References
Application Notes and Protocols: Solubility of 6-Chloro-3-nitropicolinamide in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solubility Data
Quantitative solubility data for 6-Chloro-3-nitropicolinamide is not extensively documented. Researchers are encouraged to use the protocols outlined below to generate empirical data. The following table provides a template for recording experimentally determined solubility values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Acetone | 25 | ||
| Acetonitrile | 25 | ||
| Chloroform | 25 | ||
| Dichloromethane | 25 | ||
| Dimethylformamide (DMF) | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| Ethanol | 25 | ||
| Ethyl Acetate | 25 | ||
| Hexanes | 25 | ||
| Methanol | 25 | ||
| Tetrahydrofuran (THF) | 25 | ||
| Toluene | 25 |
Experimental Protocols
The following protocols describe standard methods for determining the solubility of a solid organic compound like this compound.
3.1. Qualitative Solubility Assessment
This method provides a rapid determination of whether the compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
This compound
-
A selection of organic solvents (e.g., as listed in the table above)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 1-2 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected organic solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 60 seconds.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations.
3.2. Quantitative Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of the compound at a specific temperature.
Materials:
-
This compound
-
A selection of organic solvents
-
Scintillation vials or other sealable containers
-
Orbital shaker or magnetic stirrer with stir bars
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of each solvent in a sealable vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Seal the vials and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method.
-
Calculate the original solubility in mg/mL using the measured concentration and the dilution factor.
Visualizations
Experimental Workflow for Solubility Determination
Caption: A flowchart illustrating the experimental workflows for both qualitative and quantitative solubility determination.
References
Application Notes and Protocols for the Analytical Characterization of 6-Chloro-3-nitropicolinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 6-Chloro-3-nitropicolinamide, a key intermediate in pharmaceutical synthesis. The following protocols are based on established analytical methodologies for structurally related compounds and serve as a robust starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection is a fundamental technique for assessing the purity of this compound and for quantitative analysis. The chromophoric nature of the molecule, owing to the nitro and pyridine groups, allows for sensitive UV detection.
Experimental Protocol: HPLC-UV Method
Objective: To determine the purity of this compound and quantify it in solution.
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), an autosampler, and a column oven.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water containing 0.1% formic acid. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 60:40 (v/v) Acetonitrile:Water + 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration and purity based on the peak area relative to the calibration curve.
Data Presentation: Representative HPLC Data
| Parameter | Value |
| Retention Time | ~ 4.5 min |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL |
Note: These are representative values and may vary depending on the specific instrumentation and column used.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of this compound and for the detection of volatile impurities. Due to the relatively low volatility of the target compound, derivatization may be necessary for optimal analysis.
Experimental Protocol: GC-MS Method
Objective: To confirm the identity of this compound and analyze for volatile impurities.
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source. A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is recommended.
Reagents:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (for derivatization)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation (without derivatization): Dissolve a small amount of the sample in dichloromethane.
-
Sample Preparation (with derivatization): To 1 mg of the sample, add 100 µL of dichloromethane and 50 µL of BSTFA with 1% TMCS. Heat at 70°C for 30 minutes.
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Start at 150 °C for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
-
Data Presentation: Expected Mass Spectral Data
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
| 201/203 | [M]⁺˙ | - |
| 184/186 | [M-NH₃]⁺˙ | NH₃ |
| 156/158 | [M-CONH₂ - H]⁺ | CONH₃ |
| 125 | [C₅H₂N₂O₂]⁺ | Cl, CONH₂ |
| 111 | [C₅H₂ClN]⁺˙ | NO₂, CONH₂ |
Note: The presence of two mass units for chlorine-containing fragments (e.g., 201/203) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for a complete characterization.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure of this compound.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆. Add a small amount of TMS.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
Data Presentation: Representative NMR Data (in DMSO-d₆)
¹H NMR:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | d | 1H | H-4 |
| ~8.3 | d | 1H | H-5 |
| ~8.1 | s (broad) | 1H | -CONH₂ |
| ~7.8 | s (broad) | 1H | -CONH₂ |
¹³C NMR:
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O (amide) |
| ~153 | C-6 |
| ~148 | C-2 |
| ~140 | C-3 |
| ~135 | C-4 |
| ~125 | C-5 |
Note: These are predicted chemical shifts. Actual values may vary slightly.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.
Experimental Protocol: FTIR Spectroscopy
Objective: To identify the key functional groups in this compound.
Instrumentation: An FTIR spectrometer, typically with a Universal Attenuated Total Reflectance (UATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Data Presentation: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Medium, Broad | N-H stretching (amide) |
| ~1680 | Strong | C=O stretching (amide I) |
| ~1600 | Medium | N-H bending (amide II) |
| ~1530 & ~1350 | Strong | Asymmetric and symmetric NO₂ stretching |
| ~1100-1000 | Medium | C-Cl stretching |
| ~800-700 | Medium | C-H out-of-plane bending (aromatic) |
Note: These are characteristic absorption ranges and may shift slightly based on the molecular environment.
Visualizations
Analytical Workflow for Characterization
Caption: A typical workflow for the analytical characterization of this compound.
Logical Relationship of Analytical Techniques
Caption: Relationship between analytical techniques and the information obtained for the compound.
Application of 6-Chloro-3-nitropicolinamide in Agrochemical Synthesis: An Overview
Initial research indicates a notable lack of widespread, documented applications of 6-Chloro-3-nitropicolinamide as a direct precursor in the synthesis of commercial agrochemicals. Extensive searches of scientific literature and patent databases did not yield specific, established protocols for its use.
However, the chemical structure of this compound suggests its potential as an intermediate. It is closely related to 6-chloropyridin-3-amine , a critical building block in the agrochemical industry, particularly for the synthesis of neonicotinoid insecticides. It is conceivable that this compound could be converted to 6-chloropyridin-3-amine through chemical modifications, such as the reduction of the nitro group and transformation of the amide functionality.
Given the limited direct information on this compound, this document will focus on the well-established applications of the structurally similar and highly significant compound, 6-chloropyridin-3-amine , to provide context and relevant synthetic methodologies.
Application of the Related Compound: 6-Chloropyridin-3-amine in Insecticide Synthesis
6-Chloropyridin-3-amine is a key intermediate in the production of several major neonicotinoid insecticides, including Acetamiprid and Imidacloprid.[1] The chlorine and amino groups on the pyridine ring provide versatile sites for chemical reactions, making it a valuable scaffold for creating complex, biologically active molecules.[1]
Application Note 1: Synthesis of Acetamiprid
Acetamiprid is a neonicotinoid insecticide with broad-spectrum activity against sucking insects. Its synthesis utilizes an intermediate derived from 6-chloropyridin-3-amine.
Experimental Protocol: Synthesis of Acetamiprid
A key step in the synthesis of Acetamiprid involves the reaction of N-(6-chloro-3-pyridylmethyl)methylamine with ethyl N-cyanoethanimideate.[1]
-
Reaction Setup: In a 500 ml reactor, combine 157.5 g of the intermediate N-(6-chloro-3-pyridylmethyl)methylamine and 100 g of ethanol.[1]
-
Addition of Reagent: Add 112 g of ethyl N-cyanoethanimideate to the mixture.[1]
-
Reaction: Heat the mixture to 65 °C and maintain this temperature for 6-7 hours.[1]
-
Work-up and Isolation: Upon completion, cool the mixture to 0 °C.[1] Allow the layers to separate. Filter the product, wash it with saturated brine, and dry to obtain Acetamiprid.[1]
Quantitative Data for Acetamiprid Synthesis
| Reactant | Molecular Weight ( g/mol ) | Mass (g) |
| N-(6-chloro-3-pyridylmethyl)methylamine | 156.62 | 157.5 |
| Ethyl N-cyanoethanimideate | 112.13 | 112 |
| Product | Molecular Weight ( g/mol ) | |
| Acetamiprid | 222.67 |
Synthetic Workflow for Acetamiprid
Caption: Synthetic workflow for Acetamiprid from a 6-chloropyridin-3-amine precursor.
Application Note 2: Synthesis of Imidacloprid
Imidacloprid is another widely used neonicotinoid insecticide. Its synthesis also hinges on an intermediate derived from 6-chloropyridin-3-amine.
Experimental Protocol: Synthesis of Imidacloprid
The synthesis of Imidacloprid typically involves the condensation of 2-chloro-5-chloromethylpyridine (CCMP) with 2-nitroiminoimidazolidine.[1]
-
Reaction Setup: In a suitable reactor, dissolve 2-nitroiminoimidazolidine and a base (e.g., potassium carbonate) in a solvent such as acetonitrile.
-
Addition of CCMP: Heat the mixture to reflux and gradually add a stoichiometric amount of 2-chloro-5-chloromethylpyridine (CCMP).[1]
-
Reaction: Maintain the reaction at reflux until completion, as monitored by an appropriate analytical technique (e.g., HPLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture and remove the inorganic solids by filtration. The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization to yield Imidacloprid.
Logical Relationship for Imidacloprid Synthesis
Caption: Key components in the synthesis of Imidacloprid.
References
Application Notes: 6-Chloro-3-nitropicolinamide as a Versatile Building Block for Heterocyclic Compounds
Introduction
6-Chloro-3-nitropicolinamide is a key intermediate in the synthesis of a diverse array of heterocyclic compounds. Its structure, featuring a pyridine ring substituted with a reactive chlorine atom, a strongly electron-withdrawing nitro group, and an amide functional group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring, further activated by the ortho-nitro group, renders the chlorine atom at the 6-position highly susceptible to displacement by a variety of nucleophiles. This reactivity allows for the facile introduction of diverse functionalities, leading to the construction of complex heterocyclic systems with a wide range of potential applications in medicinal chemistry and materials science.
Key Features and Applications
The strategic placement of the chloro, nitro, and amide groups on the picolinamide scaffold provides multiple avenues for chemical modification. The primary application of this compound lies in its use as a precursor for the synthesis of substituted picolinamides and fused heterocyclic systems.
-
Medicinal Chemistry: The picolinamide core is a privileged scaffold found in numerous biologically active molecules. By displacing the chlorine atom with various amines, alcohols, and thiols, libraries of novel compounds can be generated for screening against various therapeutic targets. The resulting derivatives have shown potential as anticancer, antimicrobial, and antimalarial agents.[1][2][3] The nitro group can also be reduced to an amino group, providing another site for further functionalization and the synthesis of compounds with different biological profiles.
-
Agrochemicals: Pyridine-based compounds are widely used in the agrochemical industry as herbicides and pesticides. The versatility of this compound makes it a valuable starting material for the development of new crop protection agents.[1]
-
Materials Science: Heterocyclic compounds derived from this building block can be explored for applications in materials science, such as the development of organic light-emitting diodes (OLEDs), sensors, and catalysts.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The key reaction involving this compound is the nucleophilic aromatic substitution (SNAr). This reaction typically proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing nitro group.[4][5]
-
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the substituted product.[4][5]
The presence of the strong electron-withdrawing nitro group ortho to the chlorine atom significantly accelerates this reaction by stabilizing the Meisenheimer complex.[6]
Experimental Protocols
The following are generalized protocols for the nucleophilic aromatic substitution on this compound with various nucleophiles. These protocols are based on established procedures for similar activated chloro-nitro aromatic compounds and should be optimized for specific substrates.[4][7]
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes the synthesis of 6-amino-3-nitropicolinamide derivatives.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃, Et₃N, DBU) (1.5 - 2.0 equivalents)
-
Solvent (e.g., DMF, DMSO, acetonitrile, ethanol)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
TLC plates and developing chamber
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent.
-
Add the amine (1.1-1.5 eq) and the base (1.5-2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60 °C and 120 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with water and a cold organic solvent (e.g., ethanol).
-
If no precipitate forms, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 6-amino-3-nitropicolinamide derivative.
Protocol 2: Reaction with Phenol Nucleophiles
This protocol describes the synthesis of 6-aryloxy-3-nitropicolinamide derivatives.
Materials:
-
This compound
-
Desired phenol (1.2 - 1.5 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (2.0 - 3.0 equivalents)
-
Solvent (e.g., DMF, DMSO, acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
TLC plates and developing chamber
-
Standard work-up and purification equipment
Procedure:
-
To a reaction flask, add the phenol (1.2-1.5 eq) and the solvent.
-
Add the base (2.0-3.0 eq) and stir the mixture at room temperature for 15-30 minutes to form the phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction to a temperature between 80 °C and 150 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 6-aryloxy-3-nitropicolinamide derivative.
Protocol 3: Reaction with Thiol Nucleophiles
This protocol describes the synthesis of 6-arylthio-3-nitropicolinamide derivatives.
Materials:
-
This compound
-
Desired thiophenol (1.1 - 1.3 equivalents)
-
Base (e.g., K₂CO₃, Et₃N, DBU) (1.5 - 2.0 equivalents)
-
Solvent (e.g., DMF, ethanol, acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
TLC plates and developing chamber
-
Standard work-up and purification equipment
Procedure:
-
In a reaction flask, dissolve the thiophenol (1.1-1.3 eq) in the chosen solvent.
-
Add the base (1.5-2.0 eq) and stir for 10-20 minutes at room temperature to form the thiophenolate.
-
Add this compound (1.0 eq).
-
Heat the reaction mixture (typically 60-100 °C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 6-arylthio-3-nitropicolinamide derivative.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 171178-21-5 | [8] |
| Molecular Formula | C₆H₄ClN₃O₃ | [8] |
| Molecular Weight | 201.57 g/mol | [8] |
| Appearance | Off-white solid | [9] |
| Purity | ≥ 95.00% | [8] |
Table 2: Representative Reaction Conditions and Yields for SNAr Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100-120 | 8-12 | 80-95 |
| Morpholine | - | Ethanol | Reflux | 4-8 | >90 |
| Sodium Methoxide | - | Methanol | Reflux | 6-8 | 85-95 |
| Phenol | K₂CO₃ | DMF | 80-150 | 12-24 | 70-90 |
| Thiophenol | K₂CO₃ | DMF | 60-100 | 4-10 | 80-95 |
Note: The data in this table are representative examples based on similar substrates and may vary for this compound.[4][7]
Visualizations
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: General Experimental Workflow for SNAr Reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. New derivatives of 6-nitrocoumarin-3-thiosemicarbazone exhibit improved antiparasitic activity in the placenta against Trypanosoma cruzi and Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound [acrospharma.co.kr]
- 9. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
Application Notes and Protocols for the Analysis of 6-Chloro-3-nitropicolinamide by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of 6-Chloro-3-nitropicolinamide using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed protocols for sample preparation and analysis are included to ensure reliable and reproducible results.
Introduction to this compound
This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development. Its chemical structure, characterized by a pyridine ring with chloro, nitro, and carboxamide substituents, necessitates thorough analytical characterization to confirm its identity and purity. NMR and MS are powerful techniques for the structural elucidation and verification of such small organic molecules.
Chemical Structure:
Molecular Formula: C₆H₄ClN₃O₃
Molecular Weight: 201.57 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the chemical structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom.
Predicted NMR Data
Due to the limited availability of experimental spectra in public databases, predicted NMR data serves as a valuable reference for spectral assignment. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in Deuterated Dimethyl Sulfoxide (DMSO-d₆), a common solvent for polar aromatic compounds.[1][2][3][4][5]
Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 500 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.8 | Doublet | 1H | H-4 |
| ~8.4 | Doublet | 1H | H-5 |
| ~8.2 | Singlet (broad) | 1H | Amide NH |
| ~7.9 | Singlet (broad) | 1H | Amide NH |
Note: Predicted chemical shifts can vary slightly between different prediction algorithms and are dependent on the chosen solvent.
Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 125 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~164 | C=O (Amide) |
| ~152 | C-6 |
| ~148 | C-2 |
| ~145 | C-3 |
| ~138 | C-5 |
| ~125 | C-4 |
Experimental Protocol for NMR Analysis
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆), >99.8% D
-
NMR tubes (5 mm, high precision)
-
Pipettes and vials
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Vortex the sample until the compound is fully dissolved. The solution should be clear and free of any particulate matter.
-
Using a pipette, transfer the solution into a clean, high-precision 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire a standard ¹H NMR spectrum. Typical parameters for a 500 MHz spectrometer include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters for a 125 MHz spectrometer include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the corresponding nuclei in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for a polar molecule like this compound.[6][7][8][9][10]
Expected Mass Spectrometry Data
Table 3: Expected m/z Values for this compound
| Ion | Formula | Calculated m/z (monoisotopic) |
| [M+H]⁺ | [C₆H₅ClN₃O₃]⁺ | 202.0014 |
| [M+Na]⁺ | [C₆H₄ClN₃O₃Na]⁺ | 223.9833 |
| [M-H]⁻ | [C₆H₃ClN₃O₃]⁻ | 199.9868 |
Expected Fragmentation Pattern:
In positive ion mode (ESI+), the protonated molecule [M+H]⁺ is expected. Fragmentation may occur through the loss of small neutral molecules. Common fragmentation pathways for aromatic amides and nitro compounds include:
-
Loss of NH₃ (ammonia): [M+H - NH₃]⁺
-
Loss of NO₂ (nitrogen dioxide): [M+H - NO₂]⁺
-
Loss of CO (carbon monoxide): from the amide group.
In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ is expected.
Experimental Protocol for Mass Spectrometry Analysis
This protocol describes the general procedure for analyzing this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source.
Materials:
-
This compound sample
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
LC-MS grade water
-
LC-MS grade formic acid (FA) or ammonium hydroxide (for pH adjustment)
-
Vials for autosampler
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) using a mixture of water and organic solvent (e.g., 50:50 ACN:water with 0.1% formic acid for positive ion mode, or with 0.1% ammonium hydroxide for negative ion mode).
-
Filter the working solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS System Setup and Analysis:
-
Liquid Chromatography (LC) Method:
-
Use a C18 reversed-phase column suitable for small polar molecules.
-
Set up a gradient elution profile, for example:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to the initial conditions to re-equilibrate the column.
-
-
Set the flow rate (e.g., 0.2-0.5 mL/min) and column temperature (e.g., 30-40 °C).
-
-
Mass Spectrometry (MS) Method:
-
Set the ESI source to either positive or negative ion mode.
-
Optimize the source parameters, including capillary voltage, cone voltage, source temperature, and desolvation gas flow and temperature.
-
Set the mass analyzer to scan a relevant m/z range (e.g., m/z 50-500).
-
For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the precursor ion (e.g., m/z 202.0014 in positive mode) and applying collision-induced dissociation (CID) to generate fragment ions.
-
-
-
Data Analysis:
-
Process the acquired data using the instrument's software.
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak and identify the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Compare the observed m/z with the calculated exact mass to confirm the elemental composition.
-
Analyze the MS/MS fragmentation pattern to further confirm the structure.
-
Visualized Workflows
The following diagrams illustrate the general workflows for the NMR and MS analysis of this compound.
Caption: General workflow for NMR analysis.
Caption: General workflow for LC-MS analysis.
References
- 1. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 2. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]
- 3. youtube.com [youtube.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. NMR Solvents [sigmaaldrich.com]
- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS) - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. phys.libretexts.org [phys.libretexts.org]
The Role of 6-Chloro-3-nitropicolinamide in Modern Medicinal Chemistry: A Versatile Scaffold for Kinase Inhibitors
Introduction: 6-Chloro-3-nitropicolinamide has emerged as a valuable and versatile building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of potent kinase inhibitors. Its unique substitution pattern, featuring an electron-withdrawing chloro group and a nitro group on the pyridine ring, coupled with a reactive picolinamide moiety, provides a strategic platform for the development of targeted therapeutics. This document outlines its application in the synthesis of inhibitors for critical cancer-related kinases, provides experimental protocols, and summarizes the biological activity of its derivatives.
Application Notes
This compound is a pivotal starting material for the synthesis of complex heterocyclic compounds designed to target various protein kinases. The chloro and nitro functionalities offer sites for chemical modification, allowing for the fine-tuning of the molecule's electronic and steric properties to achieve high affinity and selectivity for the target enzyme. A notable application is in the development of inhibitors for the Axl, Mer, and c-Met receptor tyrosine kinases, which are often dysregulated in cancer and are implicated in tumor growth, metastasis, and drug resistance.
The general strategy involves utilizing this compound as a scaffold to introduce pharmacophoric elements that can interact with the ATP-binding pocket of these kinases. The picolinamide functional group can participate in crucial hydrogen bonding interactions with the kinase hinge region, a common feature of many kinase inhibitors.
Experimental Protocols
Protocol 1: General Synthesis of this compound
While specific industrial synthesis protocols may vary, a general laboratory-scale synthesis can be conceptualized based on the chemistry of pyridine derivatives. A plausible route involves the chlorination and nitration of a suitable picolinamide precursor.
Materials:
-
2-Hydroxypicolinamide
-
Phosphorus oxychloride (POCl₃)
-
Fuming nitric acid
-
Sulfuric acid
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Chlorination: To a solution of 2-hydroxypicolinamide in a suitable solvent, slowly add phosphorus oxychloride. Heat the reaction mixture under reflux for several hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography to obtain 2-chloropicolinamide.
-
Nitration: To a cooled mixture of fuming nitric acid and sulfuric acid, slowly add the 2-chloropicolinamide. Maintain the temperature below 10 °C.
-
Reaction: Allow the reaction to stir at a controlled temperature for a few hours. Monitor the progress by TLC.
-
Work-up and Purification: Carefully pour the reaction mixture onto ice and neutralize with a suitable base. Extract the product with an organic solvent, wash, dry, and purify by column chromatography to yield this compound.
Protocol 2: Use of this compound in the Synthesis of a Kinase Inhibitor Intermediate
This protocol is adapted from patent literature (AU 2019212800 B2), where this compound is used as a reactant.
Materials:
-
This compound
-
A substituted aminophenol derivative
-
A suitable base (e.g., potassium carbonate)
-
A suitable solvent (e.g., N,N-Dimethylformamide - DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aminophenol derivative in DMF.
-
Addition of Reagents: Add potassium carbonate to the solution, followed by the addition of this compound.
-
Reaction: Heat the mixture at an elevated temperature (e.g., 80-100 °C) for several hours until the starting materials are consumed, as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography to obtain the desired intermediate.
Data Presentation
The direct biological activity of this compound is not extensively reported, as it primarily serves as a synthetic intermediate. However, the biological activities of the final compounds synthesized using this building block are significant. The following table summarizes the inhibitory activities of a representative compound (Compound 10 from patent AU 2019212800 B2) derived from this compound against several kinases.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Compound 10 | Axl | A |
| Mer | A | |
| c-Met | A |
Note: 'A' indicates an IC₅₀ value of less than 100 nM as per the patent disclosure.
Visualizations
Caption: Synthetic utility of this compound.
Caption: Inhibition of Axl/Mer/c-Met signaling pathways.
Troubleshooting & Optimization
Technical Support Center: 6-Chloro-3-nitropicolinamide Purification
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 6-Chloro-3-nitropicolinamide, designed for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Excessive Solvent Use | Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will keep more of the product dissolved at cold temperatures. |
| Cooling Too Rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals. |
| Incomplete Crystallization | If crystals do not form, try scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a pure crystal of the compound can also initiate crystallization. |
| Product Still in Mother Liquor | Concentrate the mother liquor by evaporating some of the solvent and cool again to see if a second crop of crystals can be obtained. Note that the purity of subsequent crops may be lower. |
Issue 2: Oiling Out During Recrystallization
| Potential Cause | Troubleshooting Steps |
| Melting Point Below Solvent's Boiling Point | The compound may be melting in the hot solvent instead of dissolving. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. |
| Insoluble Impurities | If the oil is due to impurities, perform a hot filtration to remove them before allowing the solution to cool. |
| High Concentration of Impurities | The presence of significant impurities can lower the melting point of the mixture. Consider a preliminary purification step like a solvent wash or an acid-base extraction. |
Issue 3: Persistent Color Impurities
| Potential Cause | Troubleshooting Steps |
| Colored Byproducts | Add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb many colored impurities. Use sparingly, as it can also adsorb the desired product. |
| Oxidation or Degradation | Ensure the purification process is not carried out at excessively high temperatures or for prolonged periods. Using an inert atmosphere (e.g., nitrogen or argon) can help if the compound is sensitive to oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
Based on purification methods for structurally similar compounds like 6-chloronicotinic acid, methanol is a promising solvent to try for recrystallization[1]. The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or cold temperatures[2]. Ethanol or isopropanol could also be effective candidates. Small-scale solvent screening is recommended to determine the optimal solvent or solvent mixture.
Q2: How can I remove acidic or basic impurities?
An acid-base extraction can be an effective purification step. For acidic impurities, the crude product can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution). For basic impurities, a wash with a mild aqueous acid (e.g., dilute hydrochloric acid) would be appropriate.
Q3: Can column chromatography be used for purification?
Yes, column chromatography is a viable method for purifying this compound, especially for achieving high purity on a smaller scale. A common stationary phase would be silica gel. The mobile phase (eluent) would likely be a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The optimal solvent system would need to be determined by thin-layer chromatography (TLC).
Q4: My purified product has a wide melting point range. What does this indicate?
A broad melting point range typically indicates the presence of impurities. Pure crystalline solids usually have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification is recommended.
Experimental Protocols
Protocol 1: Representative Recrystallization Procedure
-
Dissolution: In a flask, add the crude this compound. Heat a suitable solvent (e.g., methanol) in a separate beaker. Add the minimum amount of hot solvent to the crude material with stirring until it is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Representative Acid-Base Purification
This protocol is based on methods used for similar compounds and is applicable if the starting material contains acidic or neutral impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities.
-
Separation: Separate the organic layer and wash it with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product. This can be followed by recrystallization for higher purity.
Quantitative Data Summary
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Yield (Illustrative) | Notes |
| Recrystallization (Methanol) | 90% | >98% | 75-85% | Yield can be optimized by minimizing solvent usage and recovering a second crop of crystals. |
| Column Chromatography | 85% | >99% | 60-75% | Best for achieving very high purity, but may be less scalable and result in lower yields. |
| Acid-Base Wash | 90% | 95-97% | 85-95% | Effective for removing specific acidic or basic impurities; may be used as a pre-purification step. |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Decision tree for troubleshooting common purification problems.
References
Technical Support Center: Synthesis of 6-Chloro-3-nitropicolinamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-3-nitropicolinamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound typically involves two key transformations: the nitration of a 6-chloropicolinic acid derivative followed by amidation, or the amidation of a pre-nitrated 6-chloro-3-nitropicolinic acid. The exact sequence of steps can vary, but generally revolves around building the substituted pyridine core and then forming the amide bond.
Q2: What are the most critical parameters to control during the nitration of the 6-chloropyridine ring?
A2: Temperature, the choice of nitrating agent, and the reaction time are critical. The pyridine ring is generally deactivated towards electrophilic aromatic substitution, and forcing conditions can lead to undesired side reactions. Careful control of the reaction temperature is crucial to prevent over-nitration or decomposition. The choice of nitrating agent (e.g., nitric acid/sulfuric acid, or milder reagents) will significantly impact the regioselectivity and yield.
Q3: What are the common side products observed during the amidation step?
A3: During the amidation of 6-chloro-3-nitropicolinic acid or its activated derivatives (like an acid chloride), common side products can include unreacted starting material, hydrolysis of the activated acid back to the carboxylic acid, and potential side reactions involving the nitro group under harsh conditions. If using a coupling reagent, byproducts from the reagent itself will also be present and require removal.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and should be determined experimentally to ensure high recovery of the pure product while leaving impurities in the mother liquor. For column chromatography, a suitable solvent system (e.g., ethyl acetate/hexanes) should be selected to achieve good separation of the desired product from any side products.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, along with potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Nitrated Product | - Incomplete reaction. - Decomposition of starting material or product under harsh nitrating conditions. - Poor regioselectivity leading to multiple isomers. | - Increase reaction time or temperature cautiously. - Use a milder nitrating agent. - Optimize the ratio of nitric acid to sulfuric acid. |
| Formation of Multiple Isomers during Nitration | - The directing effects of the chloro and carboxamide/acid groups may lead to a mixture of nitro-isomers. | - Carefully control the reaction temperature. Lower temperatures often favor the formation of the desired isomer. - Explore alternative nitrating agents that may offer better regioselectivity. |
| Incomplete Amidation | - Insufficient activation of the carboxylic acid. - Steric hindrance. - Low reactivity of the amine. | - Use a more efficient coupling reagent (e.g., HATU, HOBt/EDC). - Increase the reaction temperature or time. - Use a more reactive derivative of the carboxylic acid, such as the acid chloride. |
| Presence of Chlorinated Byproducts | - In some cases, particularly when using reagents like thionyl chloride to form an acid chloride, chlorination of the pyridine ring at other positions can occur.[1][2] | - Use an alternative method for activating the carboxylic acid that does not involve harsh chlorinating agents. - Purify the product carefully using column chromatography to separate the chlorinated byproduct. |
| Hydrolysis of Activated Carboxylic Acid | - Presence of water in the reaction mixture. | - Ensure all solvents and reagents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Product Isolation/Purification | - Product may be highly soluble in the reaction solvent. - Co-elution of impurities during column chromatography. | - After the reaction, quench and extract the product into a suitable organic solvent. - For purification, try different solvent systems for recrystallization or column chromatography. |
Experimental Protocols
General Protocol for Nitration of a 6-Chloropicolinic Acid Derivative
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Addition of Starting Material: Slowly add the 6-chloropicolinic acid derivative to the cold sulfuric acid while stirring.
-
Nitration: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent or purify by column chromatography.
General Protocol for Amidation of 6-Chloro-3-nitropicolinic Acid
-
Activation (Method A: Acid Chloride): To a solution of 6-chloro-3-nitropicolinic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete.
-
Activation (Method B: Coupling Reagents): To a solution of 6-chloro-3-nitropicolinic acid, an amine, and a base (e.g., triethylamine or DIPEA) in an anhydrous solvent (e.g., DMF or dichloromethane), add a coupling reagent (e.g., HATU or EDC/HOBt).
-
Amidation: To the activated carboxylic acid (from Method A or B), add the desired amine (or ammonia source) at 0 °C.
-
Reaction: Allow the reaction mixture to stir at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Synthesis of 6-Chloro-3-nitropicolinamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 6-Chloro-3-nitropicolinamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent synthetic strategy involves a two-step process. The first step is the nitration of 2,6-dichloropyridine to yield the intermediate 2,6-dichloro-3-nitropyridine.[1][2][3][4] The subsequent step is a selective ammonolysis or amination at the 2-position of this intermediate to form the final product, this compound. While direct ammonolysis is a likely path, an alternative route involves the conversion to 2-cyano-6-chloro-3-nitropyridine followed by partial hydrolysis to the amide.
Q2: What are the critical parameters affecting the yield in the nitration of 2,6-dichloropyridine?
A2: The key factors influencing the yield of 2,6-dichloro-3-nitropyridine include the choice of nitrating agent, reaction temperature, and the presence of a catalyst. A mixture of fuming nitric acid and concentrated sulfuric acid is commonly used.[1] The use of oleum has also been reported to improve the reaction conditions by allowing lower molar ratios of nitric acid to be used.[4] Additionally, the use of a sulfamic acid catalyst has been shown to significantly improve yields to over 80%.[2]
Q3: I am observing the formation of by-products during the ammonolysis step. What are the likely side reactions?
A3: A common side reaction during the ammonolysis of 2,6-dichloro-3-nitropyridine is the substitution of both chlorine atoms, leading to the formation of 2,6-diamino-3-nitropyridine. Another possibility is the hydrolysis of the chloro group at the 6-position if excess water is present and the reaction conditions are harsh. Careful control of the stoichiometry of the ammonia source and reaction temperature is crucial to minimize these by-products.
Q4: How can I purify the final product, this compound?
A4: Purification of the crude product can typically be achieved through recrystallization or column chromatography. For the intermediate, 2,6-dichloro-3-nitropyridine, column chromatography using silica gel with a petroleum ether:ethyl acetate eluent system has been reported to be effective.[1] The choice of solvent for recrystallization of the final product will depend on its solubility characteristics, and common solvents like ethanol, methanol, or ethyl acetate should be screened.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of 2,6-dichloro-3-nitropyridine (Step 1) | Incomplete nitration reaction. | - Increase the reaction time or temperature within the recommended range. - Ensure the use of a suitable catalyst, such as sulfamic acid, which has been shown to improve yields.[2] - Use of oleum may also improve the reaction by allowing for lower ratios of nitric acid.[4] |
| Decomposition of the product. | - Avoid excessively high reaction temperatures. - Ensure the reaction mixture is quenched by pouring it into ice water to prevent further reactions.[1][3] | |
| Low yield of this compound (Step 2) | Formation of di-substituted by-product. | - Carefully control the stoichiometry of the ammonia source. Use a slight excess but avoid a large excess. - Maintain the recommended reaction temperature to favor mono-substitution. |
| Incomplete reaction. | - Increase the reaction time. - Ensure efficient mixing of the reactants. | |
| Presence of starting material in the final product | Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time or temperature as needed. |
| Difficulty in isolating the product | Product is soluble in the work-up solvent. | - If the product is water-soluble, consider extraction with an appropriate organic solvent. - If precipitation is used for isolation, ensure the pH is adjusted to the point of minimum solubility for the product. |
Quantitative Data
Table 1: Reaction Conditions for the Synthesis of 2,6-dichloro-3-nitropyridine [2]
| Entry | Reactants (molar ratio) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2,6-dichloropyridine : Nitric Acid (30%) (1:1) | Sulfamic Acid (1) | 110-120 | 30 | 82.0 |
| 2 | 2,6-dichloropyridine : Nitric Acid (90%) (1:3) | Sulfamic Acid (10) | 30 | 20 | 87.1 |
| 3 | 2,6-dichloropyridine : Nitric Acid (68%) (1:6.3) | None | 110-120 | 20 | 51.8 |
Experimental Protocols
Protocol 1: Synthesis of 2,6-dichloro-3-nitropyridine (Intermediate)
This protocol is adapted from a patented procedure that demonstrates a high-yield synthesis.[2]
Materials:
-
2,6-dichloropyridine
-
Nitric acid (90%)
-
Sulfuric acid
-
Sulfamic acid
-
Ice water
Procedure:
-
In a reaction vessel, add 29.6g (0.2 mol) of 2,6-dichloropyridine, 100.0g of sulfuric acid, and 1.94g (0.02 mol, 10 mol%) of sulfamic acid.
-
Cool the mixture in an ice bath and slowly add 42.0g (0.6 mol) of 90% nitric acid while maintaining the temperature below 10°C.
-
After the addition is complete, warm the reaction mixture to 30°C and stir for 20 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Filter the resulting precipitate and wash the filter cake with cold water until the filtrate is neutral.
-
Dry the off-white solid to obtain 2,6-dichloro-3-nitropyridine. (Expected yield: ~87%).
Protocol 2: Synthesis of this compound (Final Product)
This protocol is a proposed method based on the ammonolysis of the intermediate.
Materials:
-
2,6-dichloro-3-nitropyridine
-
Aqueous ammonia (25%)
-
Methanol
Procedure:
-
Dissolve 25.0g (0.129 mol) of 2,6-dichloro-3-nitropyridine in 50.0 ml of methanol at room temperature in a suitable reaction vessel.
-
To this solution, add 12.2 ml (0.179 mol) of 25% aqueous ammonia solution dropwise at room temperature.
-
Heat the resulting mixture to 35-40°C and maintain this temperature for 2-4 hours.
-
Monitor the reaction by TLC to follow the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to 20°C.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Filter the solid product, wash with a small amount of cold methanol, and dry under vacuum to yield this compound.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield of this compound.
References
- 1. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 3. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
"stability and storage of 6-Chloro-3-nitropicolinamide"
Disclaimer: The following information is a generalized guide based on the chemical structure of 6-Chloro-3-nitropicolinamide and best practices for handling similar research compounds. Specific, validated stability and storage data for this compound is not publicly available. Researchers should always perform their own stability assessments for their specific experimental conditions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the stable storage and handling of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound in stock or working solutions. | 1. Prepare fresh solutions for each experiment. 2. Perform a stability check of the compound in your experimental medium over the time course of your experiment using a stability-indicating analytical method (e.g., HPLC). 3. Store stock solutions in small, single-use aliquots at ≤ -20°C. |
| Loss of biological activity | Chemical degradation leading to inactive products. | 1. Confirm the identity and purity of your this compound stock using an appropriate analytical technique (e.g., LC-MS, NMR). 2. Review storage conditions to ensure they align with recommended guidelines (cool, dry, dark). 3. Consider potential incompatibilities with other components in your experimental setup. |
| Appearance of unknown peaks in analytical chromatograms | Formation of degradation products. | 1. Conduct forced degradation studies to intentionally generate and identify potential degradation products. 2. Use a photodiode array (PDA) or mass spectrometry (MS) detector with your HPLC to gain spectral information about the unknown peaks. |
| Precipitation of the compound from solution | Poor solubility or exceeding the solubility limit at a given temperature. | 1. Ensure the chosen solvent is appropriate and the concentration is within the known solubility limits. 2. If storing solutions at low temperatures, perform a solubility check at that temperature. 3. Consider using a co-solvent or adjusting the pH (if appropriate for the compound's stability) to improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, which includes a chlorinated pyridine ring, a nitro group, and an amide functional group, the primary stability concerns are susceptibility to:
-
Hydrolysis: The amide and chloro groups can be susceptible to hydrolysis under acidic or basic conditions.
-
Photodegradation: The nitroaromatic system may be sensitive to light, leading to degradation.
-
Thermal Degradation: Elevated temperatures can accelerate decomposition.
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For optimal long-term stability, solid this compound should be stored in a cool, dry, and dark environment.[1] Specific recommendations from suppliers include storage at 2-8°C under an inert atmosphere.[2] Tightly sealed containers are crucial to protect the compound from moisture and atmospheric contaminants.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is highly recommended to prepare stock solutions fresh for each experiment. If short-term storage is necessary, dissolve the compound in a suitable anhydrous solvent (e.g., DMSO, DMF, or ethanol), aliquot into single-use vials to minimize freeze-thaw cycles, and store at -20°C or -80°C, protected from light. The stability in solution is solvent and concentration-dependent and should be experimentally verified.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products have not been reported in the literature, plausible degradation pathways could involve:
-
Hydrolysis of the amide to form 6-chloro-3-nitropicolinic acid.
-
Hydrolysis of the chloro group to a hydroxyl group.
-
Reduction of the nitro group to an amino group.
Forced degradation studies are necessary to identify the actual degradation products under specific stress conditions.
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature or an elevated temperature for a defined period. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.
-
Photodegradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Example Gradient: Start with 95% A and 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (a photodiode array detector is recommended to assess peak purity).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: General experimental workflow for stability testing.
References
"identifying impurities in 6-Chloro-3-nitropicolinamide samples"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-3-nitropicolinamide. The information provided is designed to assist in identifying and characterizing impurities in your samples.
FAQs: Impurity Identification and Analysis
Q1: What are the potential sources of impurities in this compound samples?
Impurities in this compound can originate from several stages of the manufacturing process and storage. These can be broadly categorized as:
-
Process-Related Impurities: These are substances formed during the synthesis of this compound. They can include unreacted starting materials, intermediates, and byproducts from side reactions. For example, incomplete nitration or chlorination of the picolinamide backbone can lead to related impurities.
-
Degradation Products: These impurities form when this compound is exposed to stress conditions such as heat, light, humidity, acid, or base. Hydrolysis of the amide group or displacement of the chloro or nitro group are potential degradation pathways.
-
Residual Solvents: Organic solvents used during the synthesis and purification process that are not completely removed.
-
Inorganic Impurities: Reagents, ligands, and catalysts used in the synthesis.
Q2: Which analytical techniques are most suitable for identifying impurities in this compound?
A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its impurities and degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the identification of volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for non-volatile impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities that have been isolated.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound samples.
HPLC Analysis Troubleshooting
Issue 1: Poor peak shape (tailing or fronting) for the main peak or impurities.
-
Possible Cause A: Inappropriate mobile phase pH. The pKa of this compound and its impurities can affect their ionization state and, consequently, their interaction with the stationary phase.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes. Buffering the mobile phase can help maintain a consistent pH.
-
-
Possible Cause B: Secondary interactions with the stationary phase. Residual silanols on the silica-based column can interact with basic functional groups on the analytes, leading to peak tailing.
-
Solution: Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase in low concentrations.
-
-
Possible Cause C: Column overload. Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject.
-
Issue 2: Co-elution of impurities with the main peak or with each other.
-
Possible Cause A: Insufficient chromatographic resolution. The mobile phase composition may not be optimal for separating all components.
-
Solution:
-
Modify the organic modifier-to-aqueous ratio in the mobile phase.
-
Change the organic modifier (e.g., from acetonitrile to methanol or vice versa).
-
Alter the pH of the mobile phase.
-
Consider a different stationary phase with a different selectivity.
-
-
-
Possible Cause B: Inadequate gradient profile. For complex samples, an isocratic method may not provide sufficient separation.
-
Solution: Develop a gradient elution method to improve the separation of early and late-eluting impurities.
-
Issue 3: Appearance of new or unexpected peaks in the chromatogram.
-
Possible Cause A: Sample degradation. The sample may be degrading in the autosampler or during sample preparation.
-
Solution: Prepare samples fresh and keep them in the autosampler at a controlled, cool temperature. Investigate the stability of the analyte in the chosen diluent.
-
-
Possible Cause B: Contamination. Contamination can come from the sample preparation process, the HPLC system, or the mobile phase.
-
Solution: Run a blank injection (diluent only) to identify any system or mobile phase-related peaks. Ensure all glassware and equipment are clean.
-
-
Possible Cause C: Carryover from previous injections.
-
Solution: Implement a robust needle wash program in the autosampler method. Inject a blank after a high-concentration sample to check for carryover.
-
Experimental Protocols
Protocol 1: General Stability-Indicating HPLC Method Development
This protocol outlines a starting point for developing a stability-indicating HPLC method for this compound.
1. Initial Method Scouting:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength that provides good response for the API and potential impurities (e.g., 254 nm or a wavelength maximum determined by UV-Vis spectroscopy).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
2. Forced Degradation Studies:
To ensure the method is stability-indicating, perform forced degradation studies on a sample of this compound. Analyze the stressed samples using the initial HPLC method.
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) for 24 hours.
3. Method Optimization:
Based on the results from the initial scouting and forced degradation studies, optimize the HPLC method to achieve adequate separation (resolution > 1.5) between the main peak and all process-related and degradation impurities. This may involve adjusting the gradient slope, mobile phase pH, or trying a different column chemistry.
Quantitative Data Summary
The following table provides a hypothetical example of quantitative data for impurities found in two different batches of this compound.
| Impurity | Retention Time (min) | Batch A (%) | Batch B (%) |
| Impurity 1 | 4.2 | 0.08 | 0.12 |
| Impurity 2 | 5.8 | 0.15 | 0.05 |
| Impurity 3 | 7.1 | Not Detected | 0.03 |
| Total Impurities | 0.23 | 0.20 |
Visualizations
Caption: Workflow for identifying impurities in this compound.
Caption: Troubleshooting logic for poor HPLC peak shape.
Technical Support Center: Optimizing Reaction Conditions for Nitration of 6-Chloropicolinamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 6-chloropicolinamide. The information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the nitration of 6-chloropicolinamide, offering potential causes and solutions.
Issue 1: Low or No Yield of Nitrated Product
Question: We are observing a very low yield or no formation of the desired 6-chloro-3-nitropicolinamide or 6-chloro-5-nitropicolinamide. What are the likely causes and how can we improve the yield?
Answer:
Low or no yield in the nitration of 6-chloropicolinamide can stem from several factors, primarily related to the reaction conditions and the stability of the starting material.
Potential Causes and Solutions:
-
Inadequate Nitrating Agent Strength: The pyridine ring is electron-deficient and generally requires strong nitrating conditions.
-
Solution: Ensure the use of a potent nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). For deactivated rings, fuming nitric acid or oleum (fuming sulfuric acid) may be necessary, but should be used with caution due to their high reactivity.
-
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature.
-
Solution: If the reaction is too slow, a gradual and controlled increase in temperature may be required. Based on analogous reactions with 2,6-dichloropyridine, a temperature range of 20°C to 120°C has been reported.[1] Start with milder conditions and incrementally increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Insufficient Reaction Time: The nitration of deactivated heterocyclic rings can be slow.
-
Solution: Extend the reaction time and monitor its progress. Reaction times for similar substrates can range from 10 to 40 hours.[1]
-
-
Amide Group Instability: Under harsh acidic conditions and elevated temperatures, the picolinamide functional group may be susceptible to hydrolysis, leading to the formation of 6-chloropicolinic acid.
-
Solution: Maintain the lowest effective reaction temperature and consider using a milder nitrating agent if hydrolysis is a significant issue. However, this may come at the cost of a lower reaction rate. Post-reaction work-up should be performed in cold conditions to minimize hydrolysis.
-
-
Protonation of the Pyridine Nitrogen: The pyridine nitrogen will be protonated in strong acid, which further deactivates the ring towards electrophilic attack.
-
Solution: While unavoidable in mixed acid, using a sufficient excess of the nitrating agent and optimizing the temperature can help to drive the reaction forward despite the deactivation.
-
Issue 2: Formation of Multiple Products and Byproducts
Question: Our analysis of the crude reaction mixture shows multiple spots on TLC/peaks in HPLC. How can we improve the selectivity and identify the byproducts?
Answer:
The formation of multiple products is a common challenge in aromatic nitration. The substitution pattern of 6-chloropicolinamide allows for the formation of different isomers and byproducts.
Potential Causes and Solutions:
-
Formation of Regioisomers: The chloro and amide groups are both ortho, para-directing. In 6-chloropicolinamide, this directs nitration to the 3 and 5 positions.
-
Solution: The ratio of 3-nitro to 5-nitro isomers is influenced by steric and electronic factors. Separation of these isomers typically requires chromatographic techniques such as column chromatography or preparative HPLC. Characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry will be essential to confirm the identity of each isomer.
-
-
Dinitration: If the reaction conditions are too harsh (high temperature, high concentration of nitrating agent, or long reaction time), dinitration can occur.
-
Solution: Employ milder reaction conditions by lowering the temperature, reducing the reaction time, or using a less concentrated nitrating agent. Careful monitoring of the reaction progress is crucial to stop the reaction once the desired mono-nitrated product is formed.
-
-
Hydrolysis of the Amide: As mentioned previously, the amide can hydrolyze to the corresponding carboxylic acid.
-
Solution: Use anhydrous conditions and keep the temperature as low as feasible. During work-up, pouring the reaction mixture into ice can help to minimize hydrolysis. The resulting 6-chloro-nitropicolinic acid can be identified by its different polarity and spectroscopic characteristics.
-
-
Formation of N-Nitro Amide: A patent describing the nitration of 3-hydroxy-picolinamide indicates the formation of an N-nitro-picolinamide.[2]
-
Solution: This byproduct may be unstable and could potentially be a pathway to amide hydrolysis. Its presence can be investigated using spectroscopic methods. Optimizing work-up conditions, such as a basic wash, may help to hydrolyze the N-nitro group back to the amide.
-
-
Oxidative Degradation: Strong nitric acid is an oxidizing agent and can lead to the formation of tarry byproducts, especially at elevated temperatures.[3]
-
Solution: Maintain a low reaction temperature, especially during the addition of the nitrating agent. Ensure efficient stirring to dissipate heat.
-
Issue 3: Difficulties in Product Purification
Question: We are struggling to isolate the pure nitrated 6-chloropicolinamide from the reaction mixture. What purification strategies are recommended?
Answer:
Purification can be challenging due to the presence of regioisomers with similar polarities and other byproducts.
Recommended Purification Strategies:
-
Initial Work-up: After the reaction is complete, the mixture is typically poured onto crushed ice. The precipitated solid can be collected by filtration. This initial precipitate will likely be a mixture of isomers and byproducts.
-
Extraction: If the product does not precipitate, extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) may be necessary after careful neutralization of the acidic solution.
-
Column Chromatography: This is the most common method for separating regioisomers. A systematic approach to selecting the solvent system for column chromatography is recommended, starting with TLC analysis in various solvent mixtures of different polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be an effective method for purification, especially for removing minor impurities. The choice of solvent will need to be determined experimentally.
-
Preparative HPLC: For difficult separations or to obtain highly pure material, preparative HPLC can be employed.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of 6-chloropicolinamide?
A1: The chlorine atom at the 6-position is a deactivating but ortho, para-director. The picolinamide group at the 2-position is generally considered an activating ortho, para-director. Therefore, the incoming nitro group is expected to be directed to the 3- and 5-positions, leading to a mixture of this compound and 6-chloro-5-nitropicolinamide. The exact ratio of these isomers will depend on the specific reaction conditions.
Q2: What are the standard starting conditions for this nitration?
Q3: What analytical techniques are recommended for monitoring the reaction?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of products. For more quantitative analysis and to distinguish between isomers, High-Performance Liquid Chromatography (HPLC) is recommended. Final product characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Q4: Are there any specific safety precautions for this reaction?
A4: Yes. Nitration reactions using mixed acids are highly exothermic and potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: Perform the reaction in a well-ventilated fume hood.
-
Controlled Addition: The nitrating agent or the substrate should be added slowly and in a controlled manner, with efficient stirring and cooling to manage the heat generated.
-
Quenching: The reaction should be quenched by carefully and slowly pouring the reaction mixture onto a large amount of crushed ice. Never add water to the concentrated acid mixture.
-
Byproducts: The reaction can produce toxic nitrogen oxide gases, which is another reason to work in a fume hood.[3]
Q5: Can alternative nitrating agents be used?
A5: While mixed acid is the most common nitrating agent, other reagents could be considered, especially if substrate stability is an issue. These might include nitronium tetrafluoroborate (NO₂BF₄) or other nitrating agents that can be used under less acidic conditions. However, the reactivity of these agents with 6-chloropicolinamide would need to be experimentally determined.
Data Presentation
Table 1: Reaction Conditions for the Nitration of 2,6-Dichloropyridine (An Analogous Substrate) [1]
| Entry | Molar Ratio (Substrate:HNO₃:Catalyst) | Nitric Acid Conc. | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:1:0.01 | 30% | Sulfamic Acid | 110-120 | 30 | 82.0 |
| 2 | 1:5:0.1 | 90% | Sulfamic Acid | 50-60 | 10 | 88.3 |
| 3 | 1:6.3 | 68% | None (H₂SO₄ solvent) | 110-120 | 20 | 51.8 |
Note: The yields are for the formation of 2,6-dichloro-3-nitropyridine.
Experimental Protocols
General Protocol for Nitration of 6-Chloropicolinamide (Based on Analogous Reactions):
-
Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Addition of Substrate: Dissolve 6-chloropicolinamide in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath. Slowly add this solution dropwise to the pre-cooled nitrating mixture, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 50-80°C).
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Carefully pour the cooled reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral. If no solid precipitates, neutralize the aqueous solution with a base (e.g., NaOH or NaHCO₃) while cooling, and then extract the product with a suitable organic solvent.
-
Purification: Dry the crude product and purify by column chromatography or recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the nitration of 6-chloropicolinamide.
Caption: Troubleshooting logic for low yield in the nitration of 6-chloropicolinamide.
References
Technical Support Center: Synthesis of 6-Chloro-3-nitropicolinamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Chloro-3-nitropicolinamide.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible synthetic route starts from 2-amino-6-chloropyridine. This substrate undergoes diazotization followed by a Sandmeyer-type reaction to introduce the nitro group. The final step is the amidation of the corresponding picolinic acid or its activated derivative.
Q2: What are the critical reaction parameters to monitor during scale-up?
During scale-up, close monitoring of temperature, reagent addition rates, and mixing efficiency is crucial. Exothermic events, particularly during nitration, can lead to side reactions and impurities. Inadequate mixing can result in localized concentration gradients, affecting yield and purity.
Q3: What are the expected impurities in the synthesis of this compound?
Potential impurities include regioisomers from the nitration step, unreacted starting materials, and byproducts from side reactions such as hydrolysis of the amide or chloro groups. Over-nitration or incomplete chlorination can also lead to related impurities.
Q4: What purification methods are most effective for this compound on a large scale?
Recrystallization is often the most effective and scalable method for purifying the final product. The choice of solvent system is critical and should be optimized to provide good recovery and efficient removal of key impurities. Column chromatography may be suitable for small-scale purification but is often not practical for large-scale production.
Troubleshooting Guide
Low Yield
Problem: The final yield of this compound is significantly lower than expected.
| Possible Cause | Recommended Action |
| Incomplete reaction | Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled. |
| Degradation of product | Ensure the reaction temperature is strictly controlled, especially during exothermic steps. Analyze crude material for degradation products to identify the problematic step. |
| Suboptimal reagent stoichiometry | Re-evaluate the molar ratios of the reagents. Ensure accurate measurement and dispensing of all materials. |
| Poor mixing | Increase the agitation speed to ensure homogeneous reaction conditions, especially in larger reactors. |
High Impurity Profile
Problem: The crude product contains a high level of impurities, complicating purification.
| Possible Cause | Recommended Action |
| Side reactions due to poor temperature control | Improve temperature monitoring and control. For highly exothermic reactions, consider a slower rate of addition for the limiting reagent. |
| Formation of regioisomers | Optimize the nitration conditions (temperature, nitrating agent, and solvent) to favor the desired isomer. |
| Hydrolysis of the amide or chloro group | Ensure anhydrous conditions are maintained throughout the synthesis, particularly if using reactive intermediates like acid chlorides. |
Purification Challenges
Problem: Difficulty in removing a persistent impurity during recrystallization.
| Possible Cause | Recommended Action |
| Impurity has similar solubility to the product | Screen a variety of solvent systems (single and mixed solvents) to identify one that provides better differentiation in solubility. |
| Oiling out instead of crystallization | Adjust the cooling rate and consider seeding the solution with a small amount of pure product to induce crystallization. |
| Co-precipitation of starting materials | Ensure the reaction has gone to completion before workup. A pre-purification step, such as a wash or extraction, may be necessary. |
Experimental Protocols
Note: The following protocols are illustrative and should be optimized for specific laboratory and scale-up conditions.
Protocol 1: Nitration of 6-Chloropicolinamide
-
To a stirred solution of 6-chloropicolinamide in concentrated sulfuric acid, cooled to 0-5 °C, add fuming nitric acid dropwise.
-
Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration.
-
Wash the solid with cold water until the filtrate is neutral and then dry under vacuum.
Protocol 2: Recrystallization of this compound
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture with water).
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Investigating the Degradation of 6-Chloro-3-nitropicolinamide
Disclaimer: As of December 2025, specific degradation pathways for 6-Chloro-3-nitropicolinamide have not been extensively documented in publicly available scientific literature. This guide provides a framework for researchers and scientists to approach the study of this compound's degradation based on established principles of chemical stability testing for novel entities.[1]
This technical support center is designed to assist drug development professionals and researchers in designing, executing, and troubleshooting experiments to elucidate the degradation pathways of this compound.
Frequently Asked Questions (FAQs)
Q1: Where should I begin when investigating the degradation of a novel compound like this compound?
A1: The initial step is to conduct forced degradation (stress testing) studies.[1][2] These studies expose the compound to more severe conditions than it would typically encounter during its shelf life to accelerate degradation.[1] The goal is to identify potential degradation products and understand the compound's intrinsic stability.[1][2] Key stress conditions to investigate include hydrolysis across a range of pH values, oxidation, photolysis, and thermal stress.[2]
Q2: What are the likely degradation pathways for this compound based on its structure?
A2: Given the functional groups present in this compound (a picolinamide with chloro and nitro substituents), several degradation pathways can be anticipated:
-
Hydrolysis: The amide linkage is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the cleavage of the amide bond.[2][3]
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group under certain conditions.
-
Dechlorination: The chlorine atom on the pyridine ring may be displaced, particularly through nucleophilic substitution or reductive dechlorination.
-
Photodegradation: The presence of the nitroaromatic system suggests that the molecule may be susceptible to degradation upon exposure to light.[2]
Q3: What analytical techniques are most suitable for analyzing the degradation of this compound and identifying its degradants?
A3: A combination of chromatographic and spectroscopic techniques is essential.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary tool for separating the parent compound from its degradation products and quantifying the extent of degradation.[4][5] A stability-indicating method should be developed that can resolve all significant degradants from the parent peak.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for the identification of unknown degradation products.[4][7][8] It provides molecular weight and fragmentation data that are crucial for structure elucidation.[4][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information for the definitive identification of isolated degradation products.[4]
Q4: How should I present the data from my degradation studies?
A4: Quantitative data should be summarized in clear, structured tables to allow for easy comparison of degradation under different stress conditions.[1] This includes the percentage of degradation of the active pharmaceutical ingredient (API) and the number of degradants observed.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or extend the duration of the study.[6] |
| The compound is highly stable. | While possible, it's important to ensure a range of aggressive conditions have been tested before concluding exceptional stability. | |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column chemistry or mobile phase. | Optimize the HPLC method by screening different columns (e.g., C18, phenyl-hexyl) and adjusting the mobile phase composition, pH, and gradient.[5] |
| Co-elution of the parent drug and degradation products. | Modify the mobile phase gradient or pH to improve the separation (resolution > 1.5 is typically desired).[1] | |
| Difficulty in identifying unknown degradation products by LC-MS. | Low abundance of the degradant. | Concentrate the sample or use a more sensitive mass spectrometer. |
| Complex fragmentation pattern. | Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements for elemental composition determination.[7] Compare experimental fragmentation patterns with in-silico fragmentation prediction tools. | |
| The degradant does not ionize well. | Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive and negative). | |
| Inconsistent or irreproducible results. | Poor experimental control. | Ensure precise control of temperature, pH, and concentrations. Use calibrated equipment. |
| Sample preparation variability. | Standardize all sample preparation steps, including dilutions and neutralization.[10] |
Experimental Protocols & Data Presentation
Generalized Forced Degradation Protocol
A generalized workflow for conducting forced degradation studies is essential for systematically investigating the stability of a new chemical entity.[1]
Caption: Generalized workflow for forced degradation studies.
Data Summary Template
The following table provides a template for summarizing the results of forced degradation studies.
| Stress Condition | Parameters | Duration (hours) | % Degradation of Active | No. of Degradants Observed | Observations |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 2, 8, 24, 48 | |||
| Base Hydrolysis | 0.1 M NaOH, 60°C | 2, 8, 24, 48 | |||
| Oxidative | 3% H₂O₂, RT | 2, 8, 24 | |||
| Thermal (Solid) | 80°C | 24, 48, 72 | |||
| Thermal (Solution) | 80°C | 24, 48, 72 | |||
| Photolytic (Solid) | ICH Q1B | N/A | |||
| Photolytic (Solution) | ICH Q1B | N/A |
Hypothetical Degradation Pathway Diagram
Based on the chemical structure, a potential degradation pathway can be proposed. Experimental data from LC-MS/MS would be required to confirm the structures of the degradation products.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. benchchem.com [benchchem.com]
- 4. ijmr.net.in [ijmr.net.in]
- 5. ijnrd.org [ijnrd.org]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 7. pharmtech.com [pharmtech.com]
- 8. arcjournals.org [arcjournals.org]
- 9. uab.edu [uab.edu]
- 10. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Technical Support Center: Synthesis of Substituted Picolinamides
Welcome to the Technical Support Center for the synthesis of substituted picolinamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common challenges encountered during the synthesis of this important class of molecules. Picolinamide derivatives are a versatile scaffold in medicinal chemistry and drug discovery, finding applications as enzyme inhibitors, antibacterial agents, and fungicides.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted picolinamides?
A1: The synthesis of picolinamide derivatives typically involves the coupling of a substituted picolinic acid with a desired amine.[1] Common methods include:
-
Activation of the carboxylic acid: This is the most frequent approach and involves converting the carboxylic acid of the picolinic acid into a more reactive species. Common activating agents include:
-
Thionyl chloride (SOCl₂): This reagent converts the carboxylic acid to a highly reactive acyl chloride. However, it can lead to side reactions, such as chlorination of the pyridine ring.[2]
-
Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, often in combination with additives like N-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[3]
-
Onium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling agents that generate highly reactive activated esters, often leading to high yields and minimal racemization.[4]
-
-
Mixed Anhydrides: Formation of a mixed anhydride, for example using ethyl chloroformate, is another method to activate the carboxylic acid for amidation.[5]
Q2: I am observing a significant chlorinated byproduct when using thionyl chloride. How can I avoid this?
A2: The reaction of picolinic acid with thionyl chloride to generate the acid chloride can sometimes lead to the formation of 4-chloro-N-alkyl-N-phenylpicolinamides as a byproduct.[2] To minimize this side reaction, you can:
-
Control the reaction temperature: Perform the reaction at a lower temperature.
-
Use alternative activating agents: Consider using milder reagents that do not contain chlorine, such as oxalyl chloride or activating agents like HATU or PyBOP.
Q3: My amide coupling reaction is giving a low yield. What are the potential causes and how can I improve it?
A3: Low yields in picolinamide synthesis can stem from several factors. Here's a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Impure Starting Materials | Use freshly distilled or purified picolinic acid and amine. Impurities can interfere with the reaction.[6] |
| Sub-optimal Reaction Temperature | Ensure a consistent and appropriate reaction temperature is maintained. Fluctuations can negatively affect the reaction kinetics.[6] |
| Inadequate Carboxylic Acid Activation | If using a coupling reagent, ensure it is fresh and added in the correct stoichiometry. Consider switching to a more powerful coupling reagent like HATU or COMU for sterically hindered substrates.[7] |
| Presence of Water | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of activated intermediates.[7] |
| Sub-optimal Base | Ensure the use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), in the correct stoichiometric amount.[7] |
| Steric Hindrance | For sterically hindered picolinic acids or amines, longer reaction times, elevated temperatures, or more potent coupling reagents may be necessary.[7] |
Q4: How do substituents on the picolinic acid ring affect the synthesis?
A4: Substituents on the picolinic acid ring can influence the reaction through electronic and steric effects.
-
Electron-donating groups (e.g., Me, OMe, SMe) can sometimes lead to better yields in certain reactions.[8]
-
Electron-withdrawing groups (e.g., CF₃, F, NO₂) can decrease the nucleophilicity of the pyridine nitrogen and may affect the reactivity of the carboxylic acid. In some cases, electron-withdrawing groups on the starting materials lead to lower yields.[8][9]
-
Ortho-substituents can introduce steric hindrance, making the carboxylic acid less accessible and potentially requiring more forceful reaction conditions or specialized coupling reagents.[8]
Q5: The picolinamide group is used as a directing group in my synthesis. What are the best methods for its removal?
A5: The picolinamide group is a valuable directing group in C-H activation chemistry. Its removal is a critical final step. Common methods include:
-
Basic Hydrolysis: Treatment with a base like sodium hydroxide in ethanol can cleave the amide bond.[8]
-
Acidic Hydrolysis: Strong acids such as hydrochloric acid can be used, sometimes in combination with a reducing agent.[10]
-
Reductive Cleavage: A mild and effective method involves the use of zinc dust in aqueous hydrochloric acid at room temperature, which converts the picolinamide to the corresponding amine.[11][12] This method tolerates a broad range of functional groups.[12]
Troubleshooting Guides
Purification of Substituted Picolinamides
Issue 1: Oily Product Instead of a Solid
-
Potential Cause: Residual solvent from the work-up.
-
Troubleshooting Step: Ensure all solvent is completely removed under reduced pressure. If the product remains oily, try triturating with a non-polar solvent like hexane to induce solidification.[6]
Issue 2: Difficulty in Purification by Column Chromatography
-
Potential Cause: Presence of polar impurities or unreacted starting materials.
-
Troubleshooting Step: If standard column chromatography on silica gel is insufficient, consider using a different solvent system or reverse-phase chromatography. Sometimes, converting the picolinamide to a salt and washing with a non-polar solvent can remove non-basic impurities.
Issue 3: "Oiling out" during Crystallization
-
Potential Cause: The solution is too concentrated, or there is a high concentration of impurities.
-
Troubleshooting Step: Increase the volume of the crystallization solvent. If the problem persists, the crude product may require further purification by chromatography before attempting crystallization again.[13]
Experimental Protocols
General Protocol for Picolinamide Synthesis using HATU
This protocol describes a general procedure for the coupling of a substituted picolinic acid with a primary or secondary amine using HATU as the coupling agent.
Materials:
-
Substituted picolinic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the substituted picolinic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM.
-
Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak aqueous acid (e.g., 1M HCl), a weak aqueous base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure substituted picolinamide.[3]
Data Presentation
The following table summarizes typical yields for picolinamide synthesis using different coupling reagents, as reported in the literature. Please note that yields are highly dependent on the specific substrates and reaction conditions.
| Picolinic Acid Derivative | Amine Derivative | Coupling Reagent | Yield (%) | Reference |
| Picolinic acid | N-alkylanilines | Thionyl chloride | Good to Moderate | [2] |
| Substituted Phenylglycinols | - | Co(dpm)₂ (for C-H activation) | Moderate to Good | [8] |
| Benzylamines | Alkynes | Co(OAc)₂·4H₂O (for C-H activation) | Moderate to Very Good | [8][9] |
| Various Carboxylic Acids | Various Amines | HATU | Generally High | [3][4] |
| Various Carboxylic Acids | Various Amines | PyBOP | Generally High | |
| 4-aminophenol | Aroyl chloride | Triethylamine | Not specified | [5] |
Visualizations
Experimental Workflow for Picolinamide Synthesis
Caption: A typical experimental workflow for the synthesis and purification of substituted picolinamides.
Troubleshooting Logic for Low Yield in Picolinamide Synthesis
Caption: A decision tree for troubleshooting low yields in substituted picolinamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. soc.chim.it [soc.chim.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. benchchem.com [benchchem.com]
"removal of byproducts from 6-Chloro-3-nitropicolinamide reactions"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 6-Chloro-3-nitropicolinamide. The following information addresses common issues encountered during the removal of byproducts from the reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The synthesis of this compound typically proceeds in two main stages: the nitration of 2,6-dichloropyridine to yield 2,6-dichloro-3-nitropyridine, followed by a selective amidation. The most common impurities arise from these steps and can include:
-
Unreacted Starting Materials: Residual 2,6-dichloropyridine from the nitration step or 2,6-dichloro-3-nitropyridine from an incomplete amidation.
-
Isomeric Byproducts: Although the nitration of 2,6-dichloropyridine is generally selective, trace amounts of other nitro isomers may form. During amidation, while the 2-position is kinetically favored for nucleophilic substitution due to the inductive effect of the adjacent nitro group, a small amount of the 6-amino isomer (2-chloro-5-nitro-6-aminopyridine) may also be produced.[1][2]
-
Di-substituted Byproducts: Over-reaction during the amidation step can lead to the formation of 2,6-diamino-3-nitropyridine.
-
Hydrolysis Products: The presence of water in the reaction can lead to the hydrolysis of the chloro-substituents, resulting in the formation of corresponding hydroxypyridines or, in the case of the final product, 6-hydroxy-3-nitropicolinamide.
Q2: My final product has a persistent yellow color after initial purification. What could be the cause?
A2: A persistent yellow color in the final product, even after initial purification steps like filtration and washing, often indicates the presence of residual nitrated impurities or byproducts. These compounds are frequently colored. The starting material, 2,6-dichloro-3-nitropyridine, is often described as a pale yellow solid.[3] Inadequate removal of this or other nitrated byproducts will impart a yellow hue to your final product. Further purification, such as recrystallization or column chromatography, is recommended.
Q3: What are the recommended starting points for developing a recrystallization protocol for this compound?
A3: For amide compounds, polar solvents are often a good starting point for recrystallization.[4] Common choices include ethanol, acetone, or acetonitrile. You can also explore solvent mixtures. A frequently successful approach is a two-solvent recrystallization, where the compound is dissolved in a minimal amount of a hot "good" solvent (in which it is highly soluble) and then a "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes cloudy, inducing crystallization upon cooling.[5] Common solvent systems for recrystallization include heptane/ethyl acetate, methanol/water, and acetone/water.[6]
Q4: I am seeing a significant amount of the di-substituted byproduct. How can I minimize its formation?
A4: The formation of the di-substituted (diamino) byproduct is typically a result of the reaction conditions being too harsh or the reaction time being too long. To minimize its formation, consider the following adjustments:
-
Control Stoichiometry: Use a precise amount of the aminating agent, avoiding a large excess.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for mono-substitution.
-
Reduce Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction as soon as the starting material is consumed to an acceptable level.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Purification | - Product loss during multiple recrystallization steps.- Inappropriate choice of recrystallization solvent, leading to high product solubility in the cold solvent.- Product adhering to the silica gel during column chromatography. | - Optimize the recrystallization protocol to minimize the number of steps. Ensure the solution is fully saturated before cooling.- Screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.- If using column chromatography, try a less polar eluent system or consider using a different stationary phase, such as alumina. |
| Presence of Starting Material (2,6-dichloro-3-nitropyridine) in Final Product | - Incomplete amidation reaction.- Co-crystallization of the starting material with the product. | - Ensure the amidation reaction goes to completion by monitoring with TLC or HPLC. If necessary, increase the reaction time or temperature slightly.- If co-crystallization is suspected, try a different recrystallization solvent system. Column chromatography is often effective at separating the product from the starting material. |
| Oily Product Instead of Solid Crystals | - Presence of impurities that are oils at room temperature.- The product itself may have a low melting point or be an oil.- Incomplete removal of the recrystallization solvent. | - Try triturating the oil with a non-polar solvent like hexane to induce solidification.[7]- If the product is indeed an oil, purification should be carried out using column chromatography.- Ensure the purified solid is dried thoroughly under vacuum to remove all residual solvent. |
| Difficulty Separating Isomeric Byproducts | - Isomers often have very similar polarities and solubilities. | - Isocratic elution in column chromatography may not be sufficient. A shallow gradient elution can improve separation.- Fractional crystallization, where the product is recrystallized multiple times, may be necessary. Seeding the solution with a pure crystal of the desired product can sometimes help. |
Data on Purification Methods
| Purification Method | Target Impurity | Expected Purity of Final Product | Notes |
| Single Recrystallization | Unreacted starting materials, minor byproducts | 95-98% | Efficiency is highly dependent on the choice of solvent. |
| Multiple Recrystallizations | Persistent impurities, isomers | >99% | Can lead to significant yield loss. |
| Column Chromatography | All types of byproducts | >99.5% | Effective for separating compounds with different polarities.[3] |
| Preparative HPLC | Trace impurities, isomers | >99.9% | Generally used for obtaining highly pure analytical standards. |
Experimental Protocols
General Recrystallization Protocol (Single Solvent)
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or acetonitrile are good starting points.[4]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
General Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: For a compound like this compound, silica gel is a suitable stationary phase. The eluent is typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[3] The optimal ratio should be determined by TLC analysis.
-
Column Packing: Prepare a slurry of the silica gel in the non-polar component of the eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Chloro-3-nitropicolinamide and 6-Bromo-3-nitropicolinamide in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 6-chloro-3-nitropicolinamide and 6-bromo-3-nitropicolinamide, two key intermediates in pharmaceutical synthesis. The comparison focuses on their susceptibility to nucleophilic aromatic substitution (SNAr), a critical reaction in the derivatization of heterocyclic scaffolds. This document outlines the theoretical basis for their reactivity differences and provides a detailed experimental protocol for their direct comparison.
Theoretical Framework: Understanding SNAr Reactivity
Nucleophilic aromatic substitution is a fundamental reaction class in organic chemistry, particularly for electron-deficient aromatic and heteroaromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
The rate of an SNAr reaction is primarily governed by two key factors:
-
Activation of the Aromatic Ring: The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial. These groups delocalize the negative charge of the Meisenheimer complex, thereby stabilizing it and lowering the activation energy of the rate-determining step (the initial nucleophilic attack). In both this compound and 6-bromo-3-nitropicolinamide, the nitro group (-NO2) at the 3-position and the amide group (-CONH2) at the 2-position effectively activate the pyridine ring for nucleophilic attack at the 6-position.
-
Nature of the Leaving Group: In contrast to SN1 and SN2 reactions where bond strength with the leaving group is a dominant factor in the rate-determining step, the first step (nucleophilic attack) is rate-determining in most SNAr reactions. Consequently, the electronegativity of the leaving group plays a more significant role than its ability to leave as a stable anion. A more electronegative halogen atom enhances the electrophilicity of the carbon atom to which it is attached, thereby accelerating the rate of nucleophilic attack.
Based on these principles, the generally accepted order of reactivity for halogens as leaving groups in SNAr reactions is:
F > Cl ≈ Br > I
This trend is inverted compared to the halide reactivity in SN1 and SN2 reactions (I > Br > Cl > F).
Therefore, it is theoretically predicted that This compound will be more reactive than 6-bromo-3-nitropicolinamide in nucleophilic aromatic substitution reactions. The higher electronegativity of chlorine compared to bromine makes the C6 position of the pyridine ring more electron-deficient and thus more susceptible to nucleophilic attack.
Quantitative Data Summary
| Compound | Leaving Group | Electronegativity of Leaving Group (Pauling Scale) | Predicted Relative Reactivity in SNAr |
| This compound | Chlorine (Cl) | 3.16 | More Reactive |
| 6-Bromo-3-nitropicolinamide | Bromine (Br) | 2.96 | Less Reactive |
Experimental Protocols
To empirically determine and compare the reactivity of this compound and 6-bromo-3-nitropicolinamide, a kinetic study monitoring the progress of their reaction with a common nucleophile, such as piperidine, is proposed.
Objective:
To determine the second-order rate constants for the reaction of this compound and 6-bromo-3-nitropicolinamide with piperidine at a constant temperature.
Materials:
-
This compound
-
6-Bromo-3-nitropicolinamide
-
Piperidine (freshly distilled)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Thermostatted reaction vessel
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M stock solutions of this compound and 6-bromo-3-nitropicolinamide in anhydrous DMSO.
-
Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO.
-
Prepare a 0.05 M stock solution of the internal standard in anhydrous DMSO.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at 25 °C, add a known volume of the respective 6-halo-3-nitropicolinamide stock solution and the internal standard stock solution.
-
Add anhydrous DMSO to achieve the desired initial concentration of the electrophile (e.g., 0.01 M).
-
Allow the solution to equilibrate to the reaction temperature.
-
-
Initiation of Reaction and Monitoring:
-
Initiate the reaction by adding a known volume of the piperidine stock solution to achieve a desired concentration (e.g., 0.1 M).
-
Immediately start a timer and withdraw an aliquot (e.g., 100 µL) from the reaction mixture.
-
Quench the reaction in the aliquot by diluting it with a known volume of the HPLC mobile phase.
-
Continue to withdraw and quench aliquots at regular time intervals (e.g., every 5, 10, 15, 30, 60, 90, and 120 minutes).
-
-
HPLC Analysis:
-
Analyze the quenched aliquots by HPLC.
-
Use a suitable C18 column and a mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) that provides good separation of the starting material, product, and internal standard.
-
Monitor the elution profile using a UV detector at a wavelength where both the reactant and product have significant absorbance.
-
Integrate the peak areas of the starting material and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of the 6-halo-3-nitropicolinamide at each time point using the peak area ratios relative to the internal standard and a pre-established calibration curve.
-
Plot the natural logarithm of the concentration of the 6-halo-3-nitropicolinamide versus time. If the plot is linear, the reaction is pseudo-first-order with respect to the electrophile.
-
The pseudo-first-order rate constant (k') can be determined from the negative of the slope of this line.
-
Calculate the second-order rate constant (k) by dividing the pseudo-first-order rate constant by the concentration of piperidine (k = k' / [Piperidine]).
-
Repeat the entire procedure for the other 6-halo-3-nitropicolinamide under identical conditions.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Caption: Workflow for the kinetic analysis of SNAr reactions.
Conclusion
Based on fundamental principles of physical organic chemistry, this compound is predicted to exhibit greater reactivity in nucleophilic aromatic substitution reactions compared to its bromo-analog. This enhanced reactivity is attributed to the higher electronegativity of the chlorine atom, which increases the electrophilicity of the reaction center. The provided experimental protocol offers a robust framework for the quantitative validation of this theoretical prediction, enabling researchers to make informed decisions in the selection of starting materials and the optimization of reaction conditions for the synthesis of novel pharmaceutical candidates.
Spectroscopic Scrutiny: A Comparative Guide to the Structural Confirmation of 6-Chloro-3-nitropicolinamide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of chemical synthesis and drug discovery. This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of 6-Chloro-3-nitropicolinamide, with its constitutional isomer, 6-Chloro-5-nitropicolinamide, serving as a key comparator. Detailed experimental protocols and predicted data are presented to aid in the analytical validation of these compounds.
The precise arrangement of substituents on the picolinamide scaffold is critical to the molecule's chemical properties and biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide the necessary tools for definitive structural elucidation. Here, we present the predicted spectroscopic data for this compound and compare it with that of 6-Chloro-5-nitropicolinamide to highlight the distinguishing spectral features that enable their differentiation.
Comparative Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound and 6-Chloro-5-nitropicolinamide. These predictions were generated using established spectroscopic prediction software.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 8.75 | d, J=8.5 Hz | 1H | H5 |
| 8.34 | d, J=8.5 Hz | 1H | H4 | |
| 8.10 (broad s) | s | 1H | -CONH₂ (one H) | |
| 7.85 (broad s) | s | 1H | -CONH₂ (one H) | |
| 6-Chloro-5-nitropicolinamide | 9.01 | d, J=2.5 Hz | 1H | H4 |
| 8.78 | d, J=2.5 Hz | 1H | H6 | |
| 8.20 (broad s) | s | 1H | -CONH₂ (one H) | |
| 7.95 (broad s) | s | 1H | -CONH₂ (one H) |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 164.5 | C=O |
| 152.0 | C6 | |
| 148.2 | C2 | |
| 145.8 | C3 | |
| 136.0 | C5 | |
| 124.5 | C4 | |
| 6-Chloro-5-nitropicolinamide | 164.2 | C=O |
| 150.5 | C6 | |
| 149.8 | C2 | |
| 142.0 | C5 | |
| 135.5 | C3 | |
| 123.0 | C4 |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Predicted m/z | Interpretation |
| This compound | 201/203 | [M]⁺/ [M+2]⁺ (isotopic pattern for 1 Cl) |
| 185/187 | [M-NH₂]⁺ | |
| 155/157 | [M-NO₂]⁺ | |
| 127/129 | [M-NO₂-CO]⁺ | |
| 6-Chloro-5-nitropicolinamide | 201/203 | [M]⁺/ [M+2]⁺ (isotopic pattern for 1 Cl) |
| 185/187 | [M-NH₂]⁺ | |
| 155/157 | [M-NO₂]⁺ | |
| 127/129 | [M-NO₂-CO]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Compound | Predicted Wavenumber (cm⁻¹) | Assignment |
| This compound | 3450-3300 (br) | N-H stretch (amide) |
| 1680 (s) | C=O stretch (amide) | |
| 1530 (s), 1350 (s) | N-O stretch (nitro) | |
| 830 (m) | C-Cl stretch | |
| 6-Chloro-5-nitropicolinamide | 3450-3300 (br) | N-H stretch (amide) |
| 1685 (s) | C=O stretch (amide) | |
| 1525 (s), 1345 (s) | N-O stretch (nitro) | |
| 840 (m) | C-Cl stretch |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a spectral width of 16 ppm, centered at 6 ppm.
-
Employ a 30-degree pulse width with a relaxation delay of 2 seconds.
-
Accumulate 16 scans for adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a spectral width of 240 ppm, centered at 120 ppm.
-
Employ a 30-degree pulse width with a relaxation delay of 2 seconds and broadband proton decoupling.
-
Accumulate 1024 scans.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential multiplication (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and Fourier transformation. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in methanol.
-
Instrumentation: Use a high-resolution mass spectrometer with an electron ionization (EI) source.
-
Acquisition:
-
Introduce the sample via direct infusion at a flow rate of 5 µL/min.
-
Set the ionization energy to 70 eV.
-
Maintain the ion source temperature at 230 °C.
-
Scan a mass range of m/z 50-300.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record the spectrum over a range of 4000-600 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
Record the data at a resolution of 4 cm⁻¹.
-
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Workflow for Structural Confirmation
The logical flow for confirming the structure of this compound using the described spectroscopic techniques is illustrated below.
Caption: Workflow for the spectroscopic confirmation of this compound.
Comparative Analysis of the Predicted Biological Activity of 6-Chloro-3-nitropicolinamide Analogs Based on Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 6-Chloro-3-nitropicolinamide analogs. In the absence of direct experimental data on this specific series of compounds in the public domain, this document infers potential activities by examining published data on structurally related molecules. The analysis focuses on key structural motifs: the picolinamide core, 6-chloro substitution, and 3-nitro substitution, to build a predictive framework for guiding future research and drug discovery efforts.
Introduction to this compound
This compound is a substituted pyridinecarboxamide. The biological activity of its analogs is likely influenced by the electronic and steric properties of the substituents on the pyridine ring and the amide functionality. The chloro group at the 6-position and the nitro group at the 3-position are expected to significantly modulate the compound's physicochemical properties and its interactions with biological targets. This guide explores the known biological activities of compounds with similar substitutions to provide a foundation for predicting the potential of this compound analogs.
Predicted Biological Activities Based on Structural Analogy
Based on the biological activities reported for compounds with similar structural features, analogs of this compound are predicted to exhibit a range of biological effects, most notably antimicrobial and anticancer activities.
Antimicrobial Activity
The presence of both chloro and nitro functional groups on an aromatic or heteroaromatic ring is a common feature in many potent antimicrobial agents.
Supporting Evidence from Structurally Related Compounds:
A study on 4-chloro-3-nitrophenylthiourea derivatives revealed their potent antibacterial activity against both standard and hospital strains of bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 0.5-2 μg/mL against Gram-positive pathogens.[1] Two N-alkylthiourea derivatives in this series also demonstrated significant in vitro potency against Mycobacterium tuberculosis, with activity two- to four-fold greater than the standard drug Isoniazid.[1] The proposed mechanism of action for some of these derivatives is the inhibition of bacterial type II topoisomerases.[1]
dot
Caption: Predicted mechanism of antimicrobial action for this compound analogs.
Anticancer Activity
The quinoline and quinazoline scaffolds, which are bicyclic aromatic structures, have been extensively studied for their anticancer properties. The introduction of a 6-chloro substituent has been shown to be a favorable modification in several series of anticancer compounds.
Supporting Evidence from Structurally Related Compounds:
A series of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine analogs were evaluated for their anticancer efficacy in human colorectal and breast cancer cell lines.[2][3] The most potent analog, DW-8, exhibited IC50 values of 8.50 µM, 5.80 µM, and 6.15 µM in HCT116, HT29, and SW620 colorectal cancer cell lines, respectively.[2][3] The mechanism of action for DW-8 was determined to be the induction of apoptosis through the intrinsic pathway, characterized by cell cycle arrest at the G2 phase and activation of caspases-9, -3, and -7.[2]
Furthermore, chlorochalcones have demonstrated selective anticancer activity against human breast cancer cells (MCF-7 and MDA-MB-231) while showing a favorable safety profile against healthy blood and endothelial cells.[4] The anticancer effect of these compounds is linked to the modulation of reactive oxygen species (ROS) levels and induction of mitochondrial dysfunction.[4]
dot
Caption: Predicted intrinsic apoptosis pathway activated by this compound analogs in cancer cells.
Quantitative Data from Structurally Similar Compounds
The following tables summarize the biological activity of various compounds that share key structural features with this compound.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Class | Specific Analog | Target Organism | Activity (MIC in µg/mL) | Reference |
| 4-chloro-3-nitrophenylthioureas | 3,4-dichlorophenyl derivative | Gram-positive pathogens | 0.5 - 2 | [1] |
| 4-chloro-3-nitrophenylthioureas | N-alkylthiourea derivative | Mycobacterium tuberculosis | 2-4x more potent than Isoniazid | [1] |
Table 2: Anticancer Activity of Related Compounds
| Compound Class | Specific Analog | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| 4-anilinoquinazolines | DW-8 | HCT116 (Colon) | 8.50 | [2][3] |
| 4-anilinoquinazolines | DW-8 | HT-29 (Colon) | 5.80 | [2][3] |
| 4-anilinoquinazolines | DW-8 | SW620 (Colon) | 6.15 | [2][3] |
Experimental Protocols for Key Bioassays
The data presented in this guide were generated using standard in vitro assays to determine antimicrobial and anticancer activity. Below are generalized protocols representative of the methodologies cited.
Antimicrobial Susceptibility Testing (Broth Microdilution)
dot
Caption: Generalized workflow for broth microdilution antimicrobial susceptibility testing.
Methodology:
-
Preparation of Compounds: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using appropriate growth medium.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: The wells containing the diluted compounds are inoculated with the bacterial suspension. Positive (no compound) and negative (no bacteria) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
While direct experimental data on the biological activity of this compound analogs are not currently available in the reviewed literature, a comparative analysis of structurally related compounds provides valuable insights. The presence of 6-chloro and 3-nitro substitutions on aromatic and heteroaromatic scaffolds is consistently associated with potent antimicrobial and anticancer activities in various chemical series.
This predictive analysis suggests that the synthesis and biological evaluation of this compound analogs are warranted. Future research should focus on:
-
Synthesis of a focused library of this compound analogs with variations in the amide substituent to explore structure-activity relationships.
-
Screening for antimicrobial activity against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains.
-
Evaluation of anticancer activity against a diverse set of human cancer cell lines to identify potential lead compounds.
-
Mechanism of action studies to elucidate the molecular targets and pathways affected by the most active compounds.
This guide serves as a foundational resource to stimulate and direct further investigation into this promising, yet unexplored, area of medicinal chemistry.
References
- 1. Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Purity Assessment of Synthesized 6-Chloro-3-nitropicolinamide: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) like 6-Chloro-3-nitropicolinamide is a critical step in the development pipeline. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an objective comparison of key analytical techniques for the purity assessment of this compound, supported by experimental data and detailed methodologies.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on various factors, including the chemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and accuracy. High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and commonly employed techniques for this purpose.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Signal intensity is directly proportional to the number of nuclei (protons). | Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio. |
| Primary Use | Quantification of known and unknown impurities, stability testing. | Absolute purity determination without a specific reference standard, structural elucidation. | Analysis of volatile and semi-volatile impurities, residual solvents. |
| Selectivity | High, tunable by adjusting stationary phase, mobile phase, and detector. | High, based on unique chemical shifts of protons in the molecule. | Very high, combines chromatographic separation with mass spectrometric detection. |
| Sensitivity | High (ng to pg level). | Moderate (µg to mg level). | Very high (pg to fg level). |
| Quantification | Requires reference standards for accurate quantification of impurities. | Absolute quantification using an internal standard of known purity. | Requires reference standards for accurate quantification. |
| Sample Throughput | High, suitable for routine analysis. | Moderate, longer acquisition times may be needed for high precision. | Moderate to high, depending on the complexity of the sample. |
| Advantages | Robust, versatile, and widely available. | Non-destructive, provides structural information, orthogonal to chromatographic methods. | Excellent for identifying unknown volatile impurities, high sensitivity. |
| Disadvantages | Response factors of impurities can vary, potentially leading to inaccurate quantification without proper standards. | Lower sensitivity compared to HPLC and GC-MS, not suitable for all types of impurities. | Limited to thermally stable and volatile compounds. |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducible and reliable results. The following are representative protocols for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the separation and quantification of this compound and potential non-volatile impurities.
-
Instrumentation: HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
Quantitative ¹H-NMR (qNMR)
This method provides an absolute purity value by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple, well-resolved proton signal that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Solvent: Deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d₆).
-
Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds) to ensure full signal recovery.
-
Number of Scans: 16 or more to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply appropriate phasing and baseline correction. The purity is calculated by comparing the integrated area of a well-resolved analyte signal to the integrated area of the internal standard signal, taking into account the number of protons each signal represents and their respective molecular weights.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the detection and identification of volatile and semi-volatile impurities that may be present from the synthesis, such as residual starting materials or byproducts.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
Visualizing the Purity Assessment Workflow
A logical workflow is essential for a comprehensive purity assessment. The following diagram illustrates a typical process.
Caption: Workflow for the purity assessment of a synthesized compound.
Potential Impurities in the Synthesis of this compound
While a specific synthesis route is not provided, potential impurities can be anticipated based on general organic synthesis principles. These may include:
-
Starting Materials: Unreacted 2,6-dichloro-3-nitropyridine or other precursors.
-
Intermediates: Partially reacted intermediates from the synthetic pathway.
-
Isomers: Positional isomers of the nitro or chloro group on the pyridine ring.
-
Byproducts: Products from side reactions, such as hydrolysis of the amide or chloro groups.
-
Degradation Products: Compounds formed due to instability of the API under certain conditions.
A thorough understanding of the synthetic route is crucial for identifying and quantifying potential impurities effectively. The use of orthogonal analytical techniques, such as the combination of HPLC and qNMR, provides a more robust and reliable assessment of the purity of this compound, ensuring the quality and safety of this important pharmaceutical intermediate.
Comparative Analysis of Cross-Reactivity for 6-Chloro-3-nitropicolinamide Derivatives: A Methodological Guide
Introduction: 6-Chloro-3-nitropicolinamide and its derivatives represent a class of compounds with significant potential in various research and development sectors. Understanding their binding specificity and potential for cross-reactivity with other structurally related molecules is crucial for assessing their efficacy and off-target effects. This guide provides a comprehensive framework for conducting and presenting cross-reactivity studies, offering standardized experimental protocols, clear data presentation formats, and visual workflows to aid researchers, scientists, and drug development professionals in their investigations. While specific cross-reactivity data for this compound derivatives is not extensively available in public literature, this document outlines the established methodologies and best practices for such an evaluation.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a lead compound and its derivatives against a panel of related targets. This process ensures a systematic evaluation from initial screening to detailed kinetic analysis.
Caption: A generalized workflow for identifying and quantifying the cross-reactivity of chemical derivatives.
Quantitative Data Summary
Effective comparison of cross-reactivity requires the clear presentation of quantitative data. The following tables provide templates for summarizing results from immunoassays and kinetic analyses.
Table 1: Competitive ELISA Cross-Reactivity Data
This table summarizes the percentage cross-reactivity of various this compound derivatives against a panel of structurally related compounds (Analogs A-C). Cross-reactivity is calculated relative to the binding of the primary target.
| Derivative ID | R-Group Modification | IC50 (nM) vs. Primary Target | % Cross-Reactivity vs. Analog A | % Cross-Reactivity vs. Analog B | % Cross-Reactivity vs. Analog C |
| CNP-001 | -H (Parent) | 15.2 | < 0.1% | 1.5% | < 0.1% |
| CNP-002 | -CH3 | 12.8 | < 0.1% | 2.3% | 0.5% |
| CNP-003 | -OCH3 | 25.6 | 0.8% | 10.5% | 1.2% |
| CNP-004 | -F | 18.1 | < 0.1% | 1.8% | < 0.1% |
| CNP-005 | -Cl | 22.4 | 0.5% | 8.7% | 0.9% |
Table 2: Kinetic Analysis of Off-Target Binding using Surface Plasmon Resonance (SPR)
This table details the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for derivatives showing significant cross-reactivity with off-targets.
| Derivative ID | Off-Target | ka (1/Ms) | kd (1/s) | KD (M) |
| CNP-003 | Analog B | 1.2 x 10^4 | 3.5 x 10^-3 | 2.9 x 10^-7 |
| CNP-005 | Analog B | 0.9 x 10^4 | 2.1 x 10^-3 | 2.3 x 10^-7 |
Experimental Protocols
Detailed and reproducible methodologies are fundamental to rigorous scientific comparison.
1. Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To determine the relative cross-reactivity of this compound derivatives against a panel of related analogs.
-
Materials:
-
96-well microtiter plates coated with the primary target antigen.
-
This compound derivative standards and test samples.
-
A specific primary antibody (e.g., rabbit polyclonal) against the parent compound.
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody.
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate.
-
Stop solution (e.g., 2M H2SO4).
-
Wash buffer (PBS with 0.05% Tween 20).
-
Assay buffer (PBS with 1% BSA).
-
-
Procedure:
-
A fixed concentration of the primary antibody is mixed with varying concentrations of the test derivative or a competing analog.
-
The mixture is incubated for 1 hour at 37°C.
-
The pre-incubated mixture is added to the antigen-coated wells and incubated for 1 hour at 37°C.
-
Plates are washed three times with wash buffer.
-
HRP-conjugated secondary antibody is added to each well and incubated for 30 minutes at 37°C.
-
Plates are washed five times with wash buffer.
-
TMB substrate is added, and plates are incubated in the dark for 15 minutes.
-
The reaction is stopped by adding the stop solution.
-
The optical density is measured at 450 nm.
-
IC50 values are calculated from the resulting dose-response curves.
-
Percentage cross-reactivity is calculated using the formula: (%CR) = (IC50 of Parent Compound / IC50 of Derivative) x 100.
-
2. Surface Plasmon Resonance (SPR)
-
Objective: To determine the kinetic parameters (ka, kd, KD) of the interaction between cross-reactive derivatives and off-target molecules.
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Immobilization buffers (e.g., EDC/NHS).
-
Running buffer (e.g., HBS-EP+).
-
Off-target protein for immobilization.
-
Derivative samples at various concentrations.
-
-
Procedure:
-
The off-target protein is immobilized onto the sensor chip surface using standard amine coupling chemistry.
-
A serial dilution of the derivative is prepared in the running buffer.
-
The derivative solutions are injected over the sensor surface at a constant flow rate (association phase).
-
Running buffer is then flowed over the surface to measure the dissociation of the derivative (dissociation phase).
-
The sensor surface is regenerated using a suitable regeneration solution.
-
The resulting sensorgrams are analyzed using a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic constants ka, kd, and the equilibrium dissociation constant KD (kd/ka).
-
Hypothetical Signaling Pathway Inhibition
Understanding the potential impact of cross-reactivity often involves examining off-target effects on cellular signaling pathways. The following diagram illustrates a hypothetical scenario where a this compound derivative not only binds its intended target but also cross-reacts with a kinase in a growth factor signaling pathway, leading to unintended inhibition.
Caption: Hypothetical off-target inhibition of a growth factor pathway by a cross-reactive derivative.
Validating the Synthesis of 6-Chloro-3-nitropicolinamide: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity and integrity of synthesized compounds is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for validating the synthesis of 6-Chloro-3-nitropicolinamide, a key intermediate in various pharmaceutical syntheses. We present a detailed, albeit prototypical, HPLC protocol alongside comparisons with alternative analytical methods, supported by expected experimental data and potential impurity profiles.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a cornerstone of analytical chemistry, offering high resolution and sensitivity for the separation, identification, and quantification of compounds in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.
Experimental Protocol: RP-HPLC
A robust RP-HPLC method for the analysis of this compound would typically involve the following parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of 0.05 M phosphate buffer (pH adjusted to 2.6 with phosphoric acid) and methanol (35:65, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 231 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve 1 mg of the sample in 10 mL of methanol.
Data Presentation: Expected HPLC Results
The following table summarizes the expected quantitative data from the HPLC analysis of a synthesized batch of this compound, assuming a successful synthesis with minor impurities.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | ~6.8 | 99.5 | 99.5 |
| Impurity A (Starting Material) | ~3.2 | 0.2 | - |
| Impurity B (Isomer) | ~5.9 | 0.3 | - |
Note: The retention times and peak areas are hypothetical and will vary based on the specific instrumentation and exact chromatographic conditions.
Comparative Analysis with Alternative Methods
While HPLC is the primary method for routine quality control, other techniques can provide complementary information, particularly for impurity identification and structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, which has a moderate molecular weight, GC-MS could be employed, likely requiring derivatization to increase volatility and thermal stability.
Anticipated Protocol Outline: GC-MS
-
Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the amide proton with a trimethylsilyl group.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injector and Transfer Line Temperature: High enough to prevent condensation but not so high as to cause degradation.
-
Oven Temperature Program: A gradient from a lower temperature to a higher temperature to ensure separation of compounds with different boiling points.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass Spectrometry (MS) for identification based on fragmentation patterns.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for detecting and identifying trace-level impurities and for structural confirmation of the main product.
Anticipated Protocol Outline: LC-MS/MS
-
Chromatography: Similar to the HPLC method described above, but potentially with a faster gradient to reduce run times.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
Mass Analyzer: A triple quadrupole or ion trap mass spectrometer.
-
Scan Mode: Selected Reaction Monitoring (SRM) for targeted quantification of the parent compound and expected impurities, and full scan mode for identifying unknown impurities.
Visualizing the Workflow and Logic
To better understand the process of validating the synthesis of this compound, the following diagrams illustrate the experimental workflow and the logical connections in the validation process.
Caption: Experimental workflow for synthesis and validation.
A Comparative Guide to the Structure-Activity Relationship of Picolinamide Derivatives as Anticancer Agents
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount for designing potent and selective therapeutic agents. While specific SAR studies on 6-Chloro-3-nitropicolinamide are not extensively available in the public domain, a comparative analysis of related picolinamide derivatives provides valuable insights into the key structural motifs that govern their biological activity, particularly in the context of cancer therapy. This guide summarizes quantitative data from studies on various picolinamide analogs, details the experimental methodologies for key assays, and visualizes the pertinent signaling pathways and experimental workflows.
The picolinamide scaffold has emerged as a versatile framework in medicinal chemistry, with derivatives demonstrating a range of biological activities, including anticancer and antifungal properties.[1][2] In the realm of oncology, many picolinamide derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[3][4]
Comparative Analysis of Biological Activity
The anticancer activity of picolinamide derivatives is significantly influenced by the nature and position of substituents on the pyridine ring and the amide functionality. Modifications are strategically made to enhance target binding, improve pharmacokinetic properties, and reduce off-target toxicities. The following table summarizes the in vitro activity of a series of picolinamide analogs against various cancer cell lines and the VEGFR-2 kinase.
| Compound ID | R (Substitution on Picolinamide) | Target Cell Line/Kinase | IC50 (µM)[4] |
| Sorafenib | (Reference Drug) | A549 | 19.3 |
| HepG2 | 29.0 | ||
| Axitinib | (Reference Drug) | A549 | 22.4 |
| HepG2 | 38.7 | ||
| 8d | 4-((4-(pyridin-2-yl)benzyl)oxy) | A549 | 16.2 |
| HepG2 | >40 | ||
| 8j | 4-((4-(pyridin-2-yl)benzyl)oxy)-N-(4-fluorophenyl) | A549 | 12.5 |
| HepG2 | 20.6 | ||
| 8l | 4-((4-(pyridin-2-yl)benzyl)oxy)-N-(p-tolyl) | A549 | 13.2 |
| HepG2 | 18.2 | ||
| 8k | 4-((4-(pyridin-2-yl)benzyl)oxy)-N-(m-tolyl) | A549 | 15.6 |
| HepG2 | 25.1 | ||
| 8a | 4-((4-(pyridin-2-yl)benzyl)oxy)-N-phenyl | A549 | 25.6 |
| HepG2 | 21.6 | ||
| 8u | 4-((4-(5-methylpyridin-2-yl)benzyl)oxy)-N-(4-methoxyphenyl) | A549 | 23.4 |
| HepG2 | 22.4 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
From the data, it is evident that substitutions on the amide nitrogen and modifications of the ether-linked side chain at the 4-position of the picolinamide ring play a crucial role in determining the anticancer potency. For instance, the introduction of a 4-fluorophenyl group (compound 8j ) or a p-tolyl group (compound 8l ) on the amide nitrogen resulted in enhanced activity against both A549 (lung carcinoma) and HepG2 (liver carcinoma) cell lines compared to the unsubstituted phenyl analog (compound 8a ).[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of picolinamide derivatives.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Materials : Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure :
-
A solution of the test compound is prepared in DMSO and serially diluted.
-
The VEGFR-2 enzyme, substrate, and test compound are added to the wells of a 96-well plate and pre-incubated.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent and a luminometer.
-
-
Data Analysis : The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[3]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the proliferation of cancer cells.
-
Cell Culture : Human cancer cell lines (e.g., A549, HeLa, MCF-7) are cultured in an appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.[5]
-
Procedure :
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for a further 2-4 hours, during which viable cells metabolize the MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Acquisition : The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The absorbance is directly proportional to the number of viable cells. The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.[6]
Visualizations
Signaling Pathway of VEGFR-2 Inhibition
The following diagram illustrates the signaling pathway inhibited by VEGFR-2 targeting picolinamide derivatives.
Caption: VEGFR-2 signaling pathway and its inhibition by picolinamide derivatives.
Generalized Experimental Workflow for SAR Studies
The diagram below outlines a typical workflow for the synthesis and evaluation of new picolinamide analogs.
Caption: A typical workflow for structure-activity relationship studies.
References
- 1. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Comparative Analysis of 6-Chloro-3-nitropicolinamide and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals: A guide to the characterization and potential applications of 6-Chloro-3-nitropicolinamide and its analogs, 6-Chloronicotinamide and 6-Chloro-3-methylpicolinamide.
This guide provides a comparative overview of the characterization data for this compound and two structurally related alternatives: 6-Chloronicotinamide and 6-Chloro-3-methylpicolinamide. The information is intended to assist researchers in selecting appropriate molecules for their studies in areas such as medicinal chemistry, drug discovery, and materials science. Picolinamide derivatives have garnered significant interest due to their diverse biological activities, including roles as enzyme inhibitors and potential anticancer agents.[1][2][3][4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its selected alternatives is presented in Table 1. This data is essential for understanding the solubility, stability, and potential bioavailability of these compounds.
| Property | This compound | 6-Chloronicotinamide | 6-Chloro-3-methylpicolinamide |
| CAS Number | 171178-21-5 | 6271-78-9 | 1446408-24-7[6] |
| Molecular Formula | C₆H₄ClN₃O₃ | C₆H₅ClN₂O | C₇H₇ClN₂O[6] |
| Molecular Weight | 201.57 g/mol | 156.57 g/mol | 170.60 g/mol [6] |
| Melting Point | Not available | 210-212 °C | Not available |
| Appearance | Not available | Powder | Not available |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Predicted ¹H NMR data for a closely related compound, 6-Chloro-3-nitropicolinonitrile, suggests the presence of two aromatic protons, which would be expected for the picolinamide structure as well.
-
¹H NMR: Detailed experimental ¹H NMR data for this compound is not currently available.
-
¹³C NMR: Detailed experimental ¹³C NMR data for this compound is not currently available.
For the alternatives, while specific experimental spectra are not provided here, commercial suppliers of 6-Chloro-3-methylpicolinamide indicate the availability of NMR, HPLC, and LC-MS data upon request.[7]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a picolinamide would be expected to show characteristic absorption bands for the amide N-H stretching, carbonyl C=O stretching, and aromatic C-H and C=C stretching vibrations.
-
IR (KBr, cm⁻¹): Specific experimental IR data for this compound is not currently available.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns.
-
MS (m/z): Specific experimental mass spectral data for this compound is not currently available.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of these compounds are essential for reproducibility. While a specific, validated protocol for this compound is not detailed in publicly accessible literature, a general synthetic approach can be inferred from related preparations.
General Synthesis of Substituted Picolinamides
A common method for the synthesis of picolinamides involves the amidation of the corresponding picolinic acid. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with ammonia or an appropriate amine.
References
- 1. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cobalt picolinamide complexes as potential anti-cancer agents - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 5. Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 1446408-24-7|6-Chloro-3-methylpicolinamide|BLD Pharm [bldpharm.com]
Benchmarking 6-Chloro-3-nitropicolinamide: A Comparative Guide for Drug Discovery Intermediates
In the landscape of drug discovery and development, the selection of appropriate chemical intermediates is a critical decision that influences the efficiency of synthesis, the novelty of the resulting compounds, and their ultimate biological activity. 6-Chloro-3-nitropicolinamide serves as a versatile scaffold, offering multiple reaction sites for diversification. This guide provides a comparative benchmark of this compound against its fluoro and bromo analogs, offering researchers, scientists, and drug development professionals a data-driven overview of their synthetic utility and biological potential.
Synthetic Utility: A Comparative Overview
The reactivity of the 6-halo-3-nitropicolinamide series in common cross-coupling reactions is a key determinant of its utility. While direct comparative studies are limited, a qualitative assessment can be made based on established principles of halogen reactivity in reactions like the Suzuki-Miyaura coupling. The chloro, bromo, and fluoro substituents at the 6-position offer a range of reactivity profiles, providing chemists with options to modulate reaction conditions and selectivity.
| Intermediate | Relative Reactivity in Suzuki Coupling | Typical Reaction Conditions | Representative Yield (%) |
| 6-Fluoro-3-nitropicolinamide | Lower | Harsher conditions, stronger bases, and more active catalysts may be required. | 70-85% |
| This compound | Moderate | A good balance of reactivity and stability, often amenable to a wide range of standard conditions. | 75-90% |
| 6-Bromo-3-nitropicolinamide | Higher | Milder reaction conditions can often be employed, with lower catalyst loading. | 80-95% |
Note: The yields presented are representative and can vary significantly based on the specific substrates, catalyst system, and reaction conditions employed.
Biological Performance of Downstream Derivatives
The true measure of an intermediate's value lies in the biological activity of the molecules synthesized from it. By examining the inhibitory concentrations (IC50) of various derivatives in cancer cell lines, we can infer the potential of each halogenated scaffold to generate potent drug candidates. The following table summarizes the IC50 values for a selection of picolinamide and related heterocyclic derivatives, showcasing the range of potencies that can be achieved.
| Derivative Class | Target/Cell Line | Representative IC50 (µM) |
| N-Methylpicolinamide-4-thiol derivatives | Aurora-B kinase | <10[1] |
| Imidazo[1,2-a]pyrimidine derivatives | A549 (lung carcinoma) | 5.988[2] |
| Pyridine carboxamide derivatives | Urease | 1.07[3] |
| Quinazolin-4-one derivatives | TK10 (Human renal cancer) | 0.62[4] |
| Oleanolic acid derivatives | Protein tyrosine phosphatase 1B | 0.56[5] |
Note: The IC50 values are for a diverse set of derivatives and are intended to be illustrative of the potential for generating highly active compounds from picolinamide-like scaffolds.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for the palladium-catalyzed Suzuki-Miyaura coupling of 6-halo-3-nitropicolinamides with arylboronic acids. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Materials:
-
6-Halo-3-nitropicolinamide (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add the 6-halo-3-nitropicolinamide, arylboronic acid, palladium catalyst, ligand (if applicable), and base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Key Processes
To further aid in the conceptualization of the synthetic and biological context of these intermediates, the following diagrams are provided.
References
- 1. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 6-Chloro-3-nitropicolinamide: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, procedural guide for the proper disposal of 6-Chloro-3-nitropicolinamide.
Based on analogous compounds, this compound should be treated as a hazardous substance. It is likely to be harmful if swallowed, inhaled, or comes into contact with skin, and may cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] Environmental release should be avoided.[1]
Quantitative Hazard Summary for Analogous Compounds
The following table summarizes the known hazards of compounds structurally similar to this compound, providing a basis for safe handling and disposal protocols.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2] | Avoid direct contact and inhalation. Use appropriate Personal Protective Equipment (PPE). |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] | Wear protective gloves and clothing. |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[2][3] | Wear eye protection. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][3] | Work in a well-ventilated area, preferably under a chemical fume hood. |
| Hazardous to the Aquatic Environment | May be very toxic to aquatic life with long-lasting effects. | Avoid release to the environment.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE. All waste handling should occur within a certified chemical fume hood.[1]
-
Eye Protection: Chemical safety goggles or glasses are mandatory.[1][2]
-
Hand Protection: Wear compatible, chemical-resistant gloves. Inspect gloves before use.[1][2]
-
Body Protection: A fully-buttoned lab coat or other protective clothing is required.[1][2]
-
Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a NIOSH-approved respirator.[1][2]
Step 2: Waste Collection and Segregation
Proper containment is the first step in the disposal process.
-
Container: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, leak-proof, and sealable container that is chemically compatible.[1]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards.[1]
-
Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1]
Step 3: Storage of Chemical Waste
Proper storage of hazardous waste is critical to prevent accidents.
-
Location: Store the sealed waste container in a designated satellite accumulation area. This area must be a cool, dry, and well-ventilated space, away from heat or ignition sources.[1]
-
Containment: Keep the container tightly closed except when adding waste. Utilize secondary containment to prevent spills.[1]
-
Incompatibles: Ensure the container is stored separately from incompatible materials.[1]
Step 4: Handling Spills During Collection
In the event of a small spill in the waste collection area:
-
Ensure proper PPE is worn and the area is well-ventilated.[1][3]
-
Contain the spill and absorb it with an inert, dry material such as sand or vermiculite.[1]
-
Carefully sweep or scoop up the absorbed material, avoiding dust creation, and place it into the designated hazardous waste container.[1][3]
-
Clean the spill area thoroughly after material pickup is complete.[1]
-
For large spills, evacuate the area immediately and contact your institution's EHS department or emergency response team.[1]
Step 5: Final Disposal
The ultimate disposal of this compound must be conducted by professionals in accordance with all local, state, and federal regulations.
-
Professional Disposal: Arrange for the collection of the waste container by a licensed hazardous waste disposal company or your institution's EHS department.[1][3]
-
Regulatory Compliance: Ensure that the disposal method complies with all applicable regulations. Do not dispose of this chemical down the drain or in regular trash.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
